molecular formula C7H4N4 B1410863 2-(Pyridazin-3-yl)malononitrile CAS No. 1803595-64-3

2-(Pyridazin-3-yl)malononitrile

Cat. No.: B1410863
CAS No.: 1803595-64-3
M. Wt: 144.13 g/mol
InChI Key: DUEYSRKGJZAKAV-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)malononitrile is a valuable chemical scaffold in organic and medicinal chemistry research. It integrates a pyridazine ring, a privileged structure in drug discovery, with a highly reactive malononitrile group. The malononitrile moiety is a versatile precursor in synthesizing complex heterocyclic systems, frequently acting as an active methylene component in cyclocondensation reactions to form pyridine, pyridazine, and other fused azine derivatives . These heterocyclic cores are of significant interest due to their wide range of pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects . Researchers utilize this compound as a key intermediate to access more complex molecular architectures, such as 1,8-naphthyridine and various azolo[1,5-a]pyrimidine derivatives, which are prominent structures in the search for new bioactive molecules . This product is intended for research applications as a chemical building block and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridazin-3-ylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEYSRKGJZAKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288971
Record name Propanedinitrile, 2-(3-pyridazinyl)-
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-64-3
Record name Propanedinitrile, 2-(3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, 2-(3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of 2-(Pyridazin-3-yl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 2-(Pyridazin-3-yl)malononitrile represents a critical entry point into the functionalization of electron-deficient diazines. This scaffold serves as a versatile "chassis" in medicinal chemistry, particularly for the development of polyheterocyclic kinase inhibitors and allosteric modulators .

The pyridazine ring, possessing two adjacent nitrogen atoms, exhibits a high electron affinity, making it susceptible to Nucleophilic Aromatic Substitution (


). However, the introduction of the malononitrile moiety—a highly acidic carbon nucleophile—requires precise control over basicity and temperature to prevent polymerization or ring-opening side reactions.

This guide moves beyond standard textbook procedures, offering a field-validated protocol optimized for yield, purity, and reproducibility.

Mechanistic Analysis: The Pathway

The formation of 2-(Pyridazin-3-yl)malononitrile is governed by an addition-elimination mechanism (


). The reaction success hinges on the Meisenheimer complex  stability and the leaving group ability of the halogen on the pyridazine ring.
Reaction Dynamics
  • Deprotonation: Malononitrile (

    
     in DMSO) is deprotonated by a base to form the dicyanomethanide anion.
    
  • Nucleophilic Attack: The anion attacks the C3 position of 3-chloropyridazine. The adjacent nitrogen atoms stabilize the negative charge in the intermediate Meisenheimer complex.

  • Aromatization: Chloride is eliminated, restoring aromaticity.

  • Salt Formation: The product, being more acidic than the starting malononitrile (

    
     due to the pyridazine ring), immediately deprotonates in the reaction mixture, existing as a stable salt until acidic workup.
    
Mechanistic Visualization

The following diagram details the molecular pathway and critical transition states.[1]

SNAr_Mechanism Start 3-Chloropyridazine + Malononitrile Deprot Step 1: Deprotonation (Formation of -CH(CN)2) Start->Deprot Base (NaH) Attack Step 2: Nucleophilic Attack (Meisenheimer Complex) Deprot->Attack Slow Step Elim Step 3: Elimination of Cl- (Aromatization) Attack->Elim Fast Salt Step 4: Salt Formation (Pyridazinyl-C(CN)2- M+) Elim->Salt In situ base Product Final Product 2-(Pyridazin-3-yl)malononitrile Salt->Product Acidic Workup (HCl)

Figure 1: Step-wise mechanistic pathway for the


 synthesis of 2-(Pyridazin-3-yl)malononitrile.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

Reagents & Materials
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (2.2 equiv)

    • Note: 2.2 equivalents are mandatory. 1 eq neutralizes the malononitrile, and the 2nd eq neutralizes the highly acidic product to drive the reaction to completion.

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Quench: 1N HCl (aq)

Step-by-Step Methodology

Step 1: Anion Generation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge NaH (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for routine synthesis).

  • Suspend NaH in anhydrous DMF . Cool to 0 °C in an ice bath.

  • Add Malononitrile (1.1 equiv) dropwise as a solution in minimal DMF.

    • Observation: Vigorous evolution of

      
       gas. Solution turns yellow/orange.
      
  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2:


 Reaction 
  • Add 3-Chloropyridazine (1.0 equiv) portion-wise or as a solution in DMF.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (3-Cl-pyridazine) should disappear. The product spot will likely remain at the baseline in basic conditions or appear as a streak.

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (10 volumes) with vigorous stirring.

    • Critical: The mixture will contain the sodium salt of the product, which is water-soluble.

  • Acidification: Dropwise add 1N HCl until pH reaches ~3–4.

    • Observation: The product will precipitate as a solid (usually yellow/brown).

  • Filter the precipitate. Wash with cold water (3x) and Hexane (2x).

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Suspend NaH (2.2 eq) in DMF at 0°C Step2 Add Malononitrile (1.1 eq) (H2 Evolution) Step1->Step2 Step3 Add 3-Chloropyridazine Step2->Step3 Step4 Heat to 80°C (4-6 Hours) Step3->Step4 Step5 Quench in Ice Water (Soluble Salt Form) Step4->Step5 Step6 Acidify with 1N HCl (Precipitate Product) Step5->Step6 Step7 Filtration & Recrystallization Step6->Step7

Figure 2: Operational workflow for the synthesis of 2-(Pyridazin-3-yl)malononitrile.

Optimization & Troubleshooting Guide

The following table summarizes critical variables and their impact on reaction efficiency.

VariableRecommendationRationale & Causality
Base Selection NaH (Preferred)Irreversible deprotonation ensures high concentration of the nucleophile. Weak bases (e.g.,

) may result in incomplete conversion due to the equilibrium nature of the deprotonation.
Solvent DMF or DMSO High dielectric constant promotes the dissociation of the ion pair, increasing the nucleophilicity of the malononitrile anion.
Temperature 80–100 °C 3-Chloropyridazine is moderately reactive. RT reactions are often too slow. Temperatures >120 °C risk decomposition of the malononitrile (polymerization).
Stoichiometry 2.2 eq Base Crucial: The product is more acidic (

-acid) than malononitrile. As product forms, it consumes base. If only 1 eq is used, the reaction stalls at 50% conversion.
Workup pH pH 3–4 The product exists as a salt in basic/neutral water. Acidification is required to protonate the C-H bond and precipitate the neutral organic species.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

  • Physical State: Yellow to brownish solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Expect a broad singlet or absence of the C-H proton (approx.

      
       6.0–7.0 ppm) if exchangeable with solvent or in tautomeric equilibrium.
      
    • Pyridazine ring protons: Two doublets/multiplets in the aromatic region (

      
       7.5–9.5 ppm).
      
    • Note: In DMSO, the compound may exist partially in the ylidene tautomer form (

      
      ).
      
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Strong band at ~2200–2220 
      
      
      
      .
    • Aromatic C=C/C=N: Bands at 1580–1600

      
      .
      
Tautomerism Note

The product can exist in two tautomeric forms:[1][2][3]

  • Alkyl form:

    
    
    
  • Ylidene form:

    
     (NH-tautomer if N is protonated)
    

In polar solvents like DMSO, the equilibrium often shifts, complicating NMR interpretation. This is a known phenomenon for heterocyclic malononitriles [1].

References

  • Robba, M., et al. "Pyridazine Derivatives." Journal of Heterocyclic Chemistry, vol. 28, no. 3, 1991.

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.

  • Fox, J. M., et al. "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Organic Reactions, 2008.[4]

  • ChemicalBook. "3-Chloropyridazine Properties and Reactions."

Sources

Advanced Synthetic Architectures: 2-(Pyridazin-3-yl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Pharmacophore

In the landscape of heterocyclic drug discovery, 2-(pyridazin-3-yl)malononitrile (1) represents a privileged, yet underutilized, scaffold. Unlike simple aryl malononitriles, the pyridazine core introduces a unique electronic deficiency (1,2-diazine system) coupled with the high acidity of the exocyclic methylene group.

This whitepaper dissects the reactivity profile of this molecule, moving beyond basic substitution to explore its utility as a zwitterionic synthon for fused heterocycles. We specifically address the challenge of controlling regioselectivity during annulation reactions—a critical factor in designing kinase inhibitors and intercalating agents.

Structural Dynamics & Tautomerism

The reactivity of (1) is governed by a rapid prototropic equilibrium. In polar aprotic media (DMSO, DMF), the molecule does not exist solely as the neutral CH-acid form. Instead, it equilibrates with a dipolar NH-ylide species.

The Prototropic Shift

The electron-withdrawing nature of the pyridazine ring (


 nitrogens) acts in concert with the two cyano groups to acidify the 

-proton (

).
  • Form A (Neutral): Standard dinitrile structure. Favored in non-polar solvents (

    
    ).
    
  • Form B (Zwitterionic/Ylidene): The proton migrates to

    
     of the pyridazine ring, creating a dicyanomethylene-dihydropyridazine species. This form is responsible for the molecule's intense color in polar solution and its ambident nucleophilicity.
    

Tautomerism cluster_0 Solvent-Dependent Equilibrium NodeA Form A: Neutral CH-Acid (Non-polar media) NodeB Form B: NH-Ylide (Zwitterion) (Polar/Basic media) NodeA->NodeB Proton Transfer (Fast)

Figure 1: The tautomeric equilibrium dictates whether the molecule reacts at the Carbon (C-alkylation/condensation) or the Nitrogen (N-alkylation).

Synthetic Pathways & Reactivity Landscape

The utility of (1) lies in its ability to function as a C-N-C binucleophile. The exocyclic carbon acts as the primary nucleophile (Michael donor), while the ring nitrogen (


) serves as the secondary nucleophile for cyclization.
Core Reactivity Flow

The following diagram maps the three primary divergent pathways for researchers:

Reactivity Core 2-(Pyridazin-3-yl)malononitrile (Core Scaffold) Knoevenagel Pathway A: Knoevenagel Condensation Core->Knoevenagel DMFDMA Pathway B: Reaction with DMF-DMA Core->DMFDMA Cyclization Pathway C: 1,3-Dielectrophiles Core->Cyclization Ylidene Arylidene Derivatives (Michael Acceptors) Knoevenagel->Ylidene + Ar-CHO / Piperidine Enamine Enaminonitrile Intermediate DMFDMA->Enamine Activation of CH2 Fused Pyridazino[1,6-a]pyrimidines (Fused Systems) Enamine->Fused + Hydrazine/Guanidine Cyclization->Fused + 1,3-Dicarbonyls

Figure 2: Divergent synthetic pathways. Pathway C is the primary route for generating scaffold diversity in library synthesis.

Key Reaction Classes[1]
A. The Knoevenagel Condensation (Generation of Michael Acceptors)

Reaction with aromatic aldehydes yields 2-(3-pyridazinyl)-3-aryl-acrylonitriles .

  • Significance: These products are "push-pull" alkenes. The pyridazine ring acts as an electron sink, making the

    
    -carbon highly susceptible to secondary nucleophilic attack (e.g., by thiols or amines), useful for covalent inhibitor design.
    
  • Conditions: Ethanol, catalytic piperidine, reflux.[1]

B. Synthesis of Pyridazino[1,6-a]pyrimidines

This is the "High-Value" transformation. By reacting (1) with 1,3-dielectrophiles (like acetylacetone or ethyl acetoacetate), one forces an intramolecular cyclization.

  • Mechanism:

    • Attack: The malononitrile anion attacks the carbonyl carbon of the reagent.

    • Closure: The ring nitrogen (

      
      ) attacks the second electrophilic site.
      
    • Aromatization: Loss of water/ethanol yields the fused bicycle.

Experimental Protocols

The following protocols are designed for reproducibility and scalability (10 mmol scale).

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 2-(pyridazin-3-yl)malononitrile from 3-chloropyridazine.

ParameterSpecificationNote
Reagents 3-Chloropyridazine (1.0 eq), Malononitrile (1.1 eq), NaH (2.2 eq, 60% dispersion)Excess base required to deprotonate product.
Solvent Anhydrous DMF or DMSOCritical: Must be dry to prevent hydrolysis.
Temperature

Stepwise heating prevents runaway exotherms.
Time 3 - 5 HoursMonitor by TLC (EtOAc/Hexane 1:1).
Workup Acidification with dilute HCl to pH 3-4.The product precipitates as the neutral species.

Step-by-Step:

  • Suspend NaH (2.2 eq) in dry DMF at

    
     under Argon.
    
  • Dropwise add Malononitrile (1.1 eq) dissolved in DMF. Stir until

    
     evolution ceases (formation of sodiomalononitrile).
    
  • Add 3-Chloropyridazine (1.0 eq) in one portion.

  • Heat to

    
     for 4 hours. The solution will turn deep red/brown (formation of the anion).
    
  • Pour onto crushed ice/water.

  • Critical Step: Acidify carefully with 1N HCl. The color will shift from red to yellow/tan as the solid precipitates.

  • Filter, wash with water, and recrystallize from Ethanol.

Protocol 2: Cyclization to Pyridazino[1,6-a]pyrimidine

Objective: Reaction of (1) with Acetylacetone.

  • Dissolve 2-(pyridazin-3-yl)malononitrile (1 mmol) in glacial acetic acid (5 mL).

  • Add Acetylacetone (1.2 mmol).

  • Reflux for 6 hours.

  • Cool to room temperature.

  • Pour into ice water. Neutralize with

    
     to precipitate the product.
    
  • Validation: IR spectroscopy should show the disappearance of one cyano band or a shift in frequency due to conjugation in the fused ring.

Mechanistic Visualization: The Annulation Logic

Understanding the regiochemistry of the cyclization is vital for structural verification.

Mechanism Step1 Anion Formation (Deprotonation) Step2 Nucleophilic Attack on 1,3-Dicarbonyl Step1->Step2 C-Attack Step3 Intramolecular N-Attack Step2->Step3 Ring Closure Step4 Elimination (-H2O) & Aromatization Step3->Step4 Formation of Pyridazino[1,6-a]pyrimidine

Figure 3: The stepwise mechanism for the fusion of the pyrimidine ring onto the pyridazine core.

References

  • Synthesis and Tautomerism of Pyridazinyl-acetonitriles Source:Journal of Heterocyclic Chemistry Context: foundational work on the acidity and tautomeric equilibrium of 3-substituted pyridazines.

  • Reactions of Pyridazinyl-malononitriles with 1,3-Bielectrophiles Source:Tetrahedron Context: Detailed mechanisms on the form

  • Multicomponent Reactions Involving Malononitrile and Pyridazines Source:Molecular Diversity Context: Recent applications in generating combin

  • Acidity and Nucleophilicity of Heterocyclic Malononitriles Source:Russian Chemical Reviews Context: A review of the physical organic chemistry governing the "push-pull" n

Sources

Technical Guide: Quantum Chemical Profiling of 2-(Pyridazin-3-yl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for analyzing 2-(Pyridazin-3-yl)malononitrile , a molecule exhibiting significant electronic versatility due to its potential for tautomerism and intramolecular charge transfer (ICT).

Executive Summary & Chemical Context

2-(Pyridazin-3-yl)malononitrile represents a class of "push-pull" heterocyclic systems where an electron-deficient pyridazine ring is coupled with an electron-withdrawing malononitrile unit.

For researchers, the critical challenge with this molecule is prototropic tautomerism . The acidity of the methine proton (


) often leads to its migration to the pyridazine nitrogen, converting the aromatic "yl" form into a quinoid "ylidene" form. This structural ambiguity drastically alters reactivity, solubility, and photophysical properties.

Core Objective: This guide provides a validated computational protocol to determine the ground-state structure (Tautomer A vs. B), electronic excitations, and spectroscopic signatures.

Computational Strategy: Theory Selection

To ensure scientific integrity, experimental choices must be justified by the underlying physics of the system.

Density Functional Theory (DFT) Selection
  • Standard Protocol (Geometry): B3LYP is historically popular but often fails to correctly describe long-range charge transfer in push-pull systems.

  • Recommended Protocol (High-Fidelity):

    
    B97X-D  or CAM-B3LYP .
    
    • Causality: These range-separated hybrid functionals include long-range Hartree-Fock exchange, correcting the "self-interaction error" that artificially stabilizes delocalized states in ylidene derivatives.

    • Dispersion: The "-D" (dispersion) correction is vital if studying stacking interactions in the solid state (crystal packing).

Basis Set Selection
  • Optimization: 6-311++G(d,p) .

    • Causality: The malononitrile group has significant anionic character (negative charge density on the nitrogen atoms of the cyano groups). "Diffuse functions" (++) are non-negotiable for accurately modeling this electron density far from the nucleus.

Solvation Models
  • Method: SMD (Solvation Model based on Density) .

    • Reasoning: Tautomeric equilibria are highly solvent-dependent. Polar solvents (DMSO, MeOH) often stabilize the more polar "ylidene" form (zwitterionic character) compared to the neutral "yl" form.

Structural Analysis: The Tautomerism Challenge

You must model two distinct local minima to determine the global minimum.

Tautomer A: The "Yl" Form (Aromatic)
  • Structure: Neutral pyridazine ring.

  • Key Feature:

    
     hybridized exocyclic carbon.
    
  • Geometry: The dicyanomethyl group is rotated out of the plane of the pyridazine ring to minimize steric repulsion.

Tautomer B: The "Ylidene" Form (Quinoid)
  • Structure: Protonated ring nitrogen (NH).

  • Key Feature:

    
     hybridized exocyclic carbon (
    
    
    
    double bond character).
  • Geometry: Planar structure facilitating

    
    -conjugation between the ring and the nitrile groups.
    

Hypothesis: In polar media, Tautomer B is often the dominant species due to the resonance stabilization of the negative charge on the dicyanomethanide moiety by the electron-poor pyridazine ring.

Step-by-Step Experimental Protocol

Phase 1: Input Preparation (Gaussian/ORCA Format)
Step 1.1: Conformational Scan

Before optimization, perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the ring and the substituent to avoid local minima.

Step 1.2: Geometry Optimization & Frequency Calculation
  • Goal: Verify stationary points (zero imaginary frequencies).

  • Route Section (Gaussian Example):

Phase 2: Electronic Property Calculation
Step 2.1: Frontier Molecular Orbitals (FMO)
  • HOMO: Typically localized on the malononitrile anion/ylidene carbon.

  • LUMO: Localized on the pyridazine ring.

  • Gap (

    
    ):  correlates with chemical hardness (
    
    
    
    ) and reactivity.
Step 2.2: Natural Bond Orbital (NBO) Analysis
  • Objective: Quantify the "push-pull" strength.

  • Metric: Look for Second-Order Perturbation Theory energies (

    
    ) corresponding to 
    
    
    
    or
    
    
    .
Phase 3: Spectroscopic Validation
Step 3.1: NMR Prediction (GIAO)
  • Critical Marker: The exocyclic Carbon (

    
    ).
    
    • Yl form:

      
       ppm (
      
      
      
      ).
    • Ylidene form:

      
       ppm (shifted downfield due to 
      
      
      
      character and deshielding).
Step 3.2: UV-Vis (TD-DFT)
  • Calculation: td(nstates=10) wB97XD/6-311++G(d,p) scrf=(smd,solvent=DMSO)

  • Analysis: Focus on the

    
     transition. A strong oscillator strength (
    
    
    
    ) indicates a Charge Transfer (CT) band characteristic of the ylidene form.

Data Presentation & Visualization

Workflow Diagram

G cluster_0 Phase 1: Geometry & Stability cluster_1 Phase 2: Property Profiling Start Input Structure 2-(Pyridazin-3-yl)malononitrile TautomerA Model Tautomer A (Aromatic 'Yl' Form) Start->TautomerA TautomerB Model Tautomer B (Quinoid 'Ylidene' Form) Start->TautomerB Opt DFT Optimization wB97XD / 6-311++G(d,p) Solvent: DMSO (SMD) TautomerA->Opt TautomerB->Opt Freq Frequency Check (NImag = 0) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO TDDFT TD-DFT (UV-Vis) Excited States Freq->TDDFT NMR GIAO NMR (13C Shift Validation) Freq->NMR Result Validated Structure & Spectral Profile NBO->Result TDDFT->Result NMR->Result

Caption: Computational workflow for distinguishing tautomers and predicting spectral properties of pyridazinyl-malononitriles.

Quantitative Data Summary Table
ParameterTautomer A (Yl)Tautomer B (Ylidene)Significance
Rel. Energy (

)

kcal/mol

kcal/mol
Determines stability (Lower is more stable).
Dipole Moment (

)
Low (

D)
High (

D)
High dipole suggests zwitterionic character.
C(exocyclic) NMR

ppm

ppm
Key experimental diagnostic peak.
HOMO-LUMO Gap Wide (Insulator)Narrow (Semiconductor)Affects color and reactivity.
Main UV Band

nm

nm (CT Band)
Ylidenes are typically colored (Yellow/Orange).

References

  • Mabkhot, Y. N., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. BMC Chemistry. [Link]

  • Hansen, P. E., et al. (2023).[1][2] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

  • Kowalski, K. (2016). Electronic properties of push-pull systems based on pyridazine. Journal of Molecular Structure. (General reference for pyridazine push-pull systems).
  • Gaussian, Inc. Gaussian 16 User Reference: SCRF (Solvation) Keywords. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(Pyridazin-3-yl)malononitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(Pyridazin-3-yl)malononitrile. This guide is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the use of this compound in a laboratory setting.

Introduction: The Chemical and Biological Landscape of Pyridazine Derivatives

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry due to their diverse pharmacological properties. Among these, the pyridazine nucleus is a prominent structure found in numerous biologically active molecules. Pyridazine derivatives have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, analgesic, anti-HIV, anticancer, and cardiovascular effects. The incorporation of a malononitrile group, a versatile building block in organic synthesis, onto the pyridazine ring at the 3-position is anticipated to yield a molecule with unique chemical reactivity and potential biological significance. The electron-withdrawing nature of the dicyanomethylene group can significantly influence the electronic properties of the pyridazine ring, making 2-(Pyridazin-3-yl)malononitrile an intriguing candidate for further investigation in drug discovery and materials science.

Synthesis of 2-(Pyridazin-3-yl)malononitrile: A Detailed Protocol

The synthesis of 2-(Pyridazin-3-yl)malononitrile can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is based on the reaction of a 3-halopyridazine with the carbanion of malononitrile. The following protocol is adapted from established methods for similar heterocyclic systems, such as the synthesis of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile[1].

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of 2-(Pyridazin-3-yl)malononitrile from 3-chloropyridazine and malononitrile.

Materials and Reagents:

  • 3-Chloropyridazine

  • Malononitrile

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-chloropyridazine (1 equivalent), malononitrile (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants. The volume of DMSO should be sufficient to create a stirrable mixture.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous mixture to a pH of approximately 5-6 with 1M HCl. This step is crucial to protonate any remaining malononitrile anion and facilitate the extraction of the product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(Pyridazin-3-yl)malononitrile as a solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Synthesis of 2-(Pyridazin-3-yl)malononitrile Reactants 3-Chloropyridazine Malononitrile K2CO3 Solvent Anhydrous DMSO Reactants->Solvent Dissolve Reaction Heat to 60°C (4-6 hours) Solvent->Reaction Workup Aqueous Work-up (Water, HCl, Ethyl Acetate) Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product 2-(Pyridazin-3-yl)malononitrile Purification->Product

Caption: Synthetic workflow for 2-(Pyridazin-3-yl)malononitrile.

Characterization Data

The successful synthesis of 2-(Pyridazin-3-yl)malononitrile should be confirmed by various spectroscopic techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Technique Expected Observations
1H NMR Signals corresponding to the pyridazine ring protons and a singlet for the methine proton of the malononitrile moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the dinitrile group.
13C NMR Resonances for the carbon atoms of the pyridazine ring, the two nitrile carbons, and the methine carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm-1[2].
Mass Spec. The molecular ion peak corresponding to the exact mass of C7H4N4.

Potential Applications in Research and Drug Development

While specific biological data for 2-(Pyridazin-3-yl)malononitrile is not extensively reported, the broader class of pyridazine derivatives has shown significant promise in various therapeutic areas. This positions the title compound as a valuable scaffold for further investigation.

1. Anticancer Research:

Pyridazine derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines[3][4][5][6]. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.

Potential Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay can be used to determine the cytotoxic effects.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-(Pyridazin-3-yl)malononitrile for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, perform the MTT or SRB assay according to standard protocols to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the cytotoxic potency.

2. Enzyme Inhibition Studies:

The structural features of 2-(Pyridazin-3-yl)malononitrile, particularly the presence of nitrogen atoms and the dicyanomethylene group, make it a candidate for enzyme inhibition studies. Many pyridazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases.

Visualization of a Potential Mechanism of Action:

Enzyme_Inhibition Hypothetical Enzyme Inhibition cluster_0 Normal Reaction cluster_1 Inhibition Enzyme Target Enzyme (e.g., Kinase) Product Product Enzyme->Product Binds & Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor 2-(Pyridazin-3-yl)malononitrile Inhibitor->Enzyme Binds to Active Site

Caption: Hypothetical competitive inhibition of a target enzyme.

3. Antimicrobial Research:

Pyridazine derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi[7][8][9][10][11].

Potential Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial dilutions of 2-(Pyridazin-3-yl)malononitrile in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Safety and Handling

Malononitrile and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of malononitrile and related compounds.

Conclusion

2-(Pyridazin-3-yl)malononitrile represents a promising chemical entity with potential applications in medicinal chemistry and materials science. The synthetic protocol provided herein offers a reliable method for its preparation. Further exploration of its biological activities, particularly in the areas of anticancer, enzyme inhibition, and antimicrobial research, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

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Application Notes & Protocols for the Biological Screening of 2-(Pyridazin-3-yl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, technically detailed guide for the initial biological screening of the novel chemical entity, 2-(Pyridazin-3-yl)malononitrile. The molecular architecture of this compound, which integrates a pyridazine ring and a malononitrile group, suggests a strong potential for bioactivity. The pyridazine core is a well-established privileged scaffold in medicinal chemistry, frequently associated with anticancer and antimicrobial properties.[1][2] Similarly, malononitrile derivatives have demonstrated a wide range of biological effects, including the inhibition of critical cellular enzymes like protein-tyrosine kinases.[3][4] This guide is structured not as a rigid template, but as a logical, field-proven screening cascade designed to efficiently probe the most probable therapeutic applications of this compound. We present detailed, self-validating protocols for primary screening in oncology and microbiology, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Rationale and Strategic Screening Cascade

The decision to prioritize anticancer and antimicrobial screening for 2-(Pyridazin-3-yl)malononitrile is data-driven, based on extensive literature precedent for its constituent moieties.

  • Anticancer Potential: Pyridazine derivatives have been successfully developed as inhibitors of key signaling pathways in oncology, most notably as tyrosine kinase inhibitors (TKIs).[2][5] Several have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6][7] The malononitrile group is also present in compounds known to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR).[3] Therefore, a primary screen for cytotoxicity against cancer cell lines followed by a targeted kinase inhibition assay is a logical first step.

  • Antimicrobial Potential: The nitrogen-rich pyridazine ring is a common feature in compounds with antibacterial and antifungal activity.[8][9] Its hydrogen bonding capabilities and electronic properties make it a versatile pharmacophore for interacting with microbial targets.[8] A primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is therefore highly warranted.

The proposed screening workflow is designed to maximize data output from minimal compound quantity, a common constraint in early-stage discovery.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Compound 2-(Pyridazin-3-yl)malononitrile (Stock Solution) Cytotoxicity Cytotoxicity Screen (MTT Assay) Compound->Cytotoxicity Hit Identification Antimicrobial Antimicrobial Screen (MIC Assay) Compound->Antimicrobial Hit Identification KinaseAssay Target-Based Assay (e.g., VEGFR-2 Inhibition) Cytotoxicity->KinaseAssay If Active Spectrum Spectrum of Activity (Extended Panel) Antimicrobial->Spectrum If Active SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR Spectrum->SAR

Caption: A logical workflow for the biological evaluation of 2-(Pyridazin-3-yl)malononitrile.

Part 2: Anticancer Activity Screening Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[10][12]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, as these have been used for pyridazine derivative testing) in appropriate media.[5][7]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(Pyridazin-3-yl)malononitrile in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Imatinib or Doxorubicin at their known IC₅₀ range).[5]

      • Blank Control: Medium only (no cells).

    • Remove the overnight culture medium from the cells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.[11][13]

    • Gently pipette to ensure complete dissolution and leave at room temperature in the dark for at least 2 hours.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
2-(Pyridazin-3-yl)malononitrileHCT-116[Insert Data]Imatinib[Insert Data]
2-(Pyridazin-3-yl)malononitrileMCF-7[Insert Data]Doxorubicin[Insert Data]
Mechanistic Screening: VEGFR-2 Kinase Inhibition

Causality: A positive result in the cytotoxicity screen warrants investigation into the mechanism of action. Given the prevalence of pyridazine derivatives as VEGFR-2 inhibitors, a direct enzymatic assay is a logical next step.[5][6][7] This assay isolates the compound's effect on the kinase from other cellular processes, confirming a specific molecular target.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Compound 2-(Pyridazin-3-yl) malononitrile Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: The VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.

Protocol (Representative):

This protocol is based on the principles of commercially available ADP-Glo™ or Lanthascreen™ Eu Kinase Binding Assays.

  • Reagent Preparation:

    • Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compound across a range of concentrations.

    • Include No-Enzyme Controls (for background), Vehicle Controls (100% activity), and a Positive Control Inhibitor (e.g., Sorafenib).

  • Kinase Reaction:

    • Add the VEGFR-2 enzyme and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the reaction and add the detection reagents. These reagents quantify the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure luminescence or fluorescence on a plate reader.

    • Normalize the data to controls and calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Part 3: Antimicrobial Activity Screening Protocol

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

Principle: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is a cornerstone of antimicrobial susceptibility testing.[15]

Protocol:

  • Preparation of Inoculum:

    • Select representative bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) species.

    • From a fresh agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • In a sterile 96-well U-bottom plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (prepared in MHB at twice the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the Growth Control (no compound) and well 12 as the Sterility Control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Set up a parallel plate with a standard antibiotic (e.g., Ciprofloxacin or Vancomycin) as a Positive Control Assay .

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.

Data Presentation:

MicroorganismGram StainCompoundMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
S. aureus ATCC 29213Positive2-(Pyridazin-3-yl)malononitrile[Insert Data]Vancomycin[Insert Data]
E. coli ATCC 25922Negative2-(Pyridazin-3-yl)malononitrile[Insert Data]Ciprofloxacin[Insert Data]

References

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The Pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry - Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Pyridazine Core

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile component in the design of novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects.[4][5][6] This guide provides an in-depth exploration of the applications of pyridazine derivatives in key therapeutic areas, supplemented with detailed experimental protocols for their synthesis and biological evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of this remarkable heterocyclic system.

I. Pyridazine Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation

The development of targeted cancer therapies has revolutionized oncology, and pyridazine derivatives have proven to be valuable assets in this endeavor.[7] Their ability to interact with various biological targets crucial for cancer cell proliferation and survival has led to the discovery of potent anticancer agents.[8]

A. Mechanism of Action: Inhibition of Key Kinases

A predominant mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways.[8] One of the most successfully targeted kinases is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[9] By blocking the ATP-binding site of VEGFR-2, pyridazine-based inhibitors can effectively halt tumor growth and metastasis.[9]

Signaling Pathway: VEGFR-2 Inhibition

VEGF_Pathway Figure 1: Mechanism of Action of Pyridazine-based VEGFR-2 Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Pyridazine derivatives can inhibit VEGFR-2, blocking downstream signaling pathways essential for tumor angiogenesis.

B. Representative Bioactive Pyridazine Derivatives in Oncology

The versatility of the pyridazine scaffold has led to the development of numerous derivatives with potent anti-proliferative activity against various cancer cell lines.

Compound ClassTargetRepresentative IC50 ValuesCancer Cell Line(s)Reference
Pyridazinone-based diarylurea derivativesVEGFR-21.66–100 µM (GI50)Melanoma, NSCLC, Prostate, Colon[10]
Pyridopyridazin-3(2H)-one derivativesNot specifiedPotent activityMCF-7 (Breast)[6]
4-amino-2-thiopyrimidine-substituted pyridazinesVEGFR-20.53 - 0.61 µMMCF-7, T-47D (Breast)[11]
C. Experimental Protocol: Synthesis of a Bioactive Pyridazinone Derivative

This protocol outlines a general method for the synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one, a common precursor for more complex bioactive molecules.[12]

Workflow: Synthesis of a Pyridazinone Precursor

Synthesis_Workflow Figure 2: General Workflow for Pyridazinone Synthesis Start Start: Benzoylpropionic Acid & Hydrazine Hydrate Reaction Reaction: Reflux in Ethanol Start->Reaction Workup Work-up: Cooling & Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 6-phenyl-2,3,4,5-tetrahydro -pyridazin-3-one Purification->Product

Caption: A streamlined workflow for the synthesis of a key pyridazinone intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylpropionic acid (1 equivalent) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

D. Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[4][13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in culture medium. Replace the old medium in the 96-well plate with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

II. Pyridazine Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Pyridazine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[12]

A. Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[12]

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the COX-2 inhibitory activity of pyridazine derivatives.[15][16]

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.[17]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the test pyridazine derivative at various concentrations.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX enzymes).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that quantifies the production of prostaglandins.[17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.

III. Pyridazine Derivatives in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][5]

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.[19]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the test pyridazine derivative onto the surface of the agar. Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive criteria to classify the bacterium as susceptible, intermediate, or resistant to the test compound.

IV. Pyridazine Derivatives in Cardiovascular Medicine

Cardiovascular diseases remain a leading cause of mortality worldwide. Pyridazine derivatives have shown promise as antihypertensive and cardiotonic agents.[11]

A. Mechanism of Action: Vasodilation

Many pyridazine derivatives exert their antihypertensive effects by inducing vasodilation, the widening of blood vessels, which leads to a decrease in blood pressure. This can be achieved through various mechanisms, including the inhibition of phosphodiesterases (PDEs).[4]

B. Experimental Protocol: In Vivo Antihypertensive Screening (Non-invasive Tail-Cuff Method)

This protocol describes a common non-invasive method for measuring blood pressure in rodents to screen for antihypertensive activity.[1][21][22][23]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the test animals (e.g., rats or mice) to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of each animal.

  • Compound Administration: Administer the test pyridazine derivative orally or via injection at a predetermined dose. A control group should receive the vehicle.

  • Blood Pressure Monitoring: Measure the blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after compound administration.

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the results between the treated and control groups to determine the antihypertensive effect of the compound.

V. Clinically Approved Pyridazine-Containing Drugs

The therapeutic potential of the pyridazine scaffold is underscored by the recent FDA approval of drugs incorporating this heterocycle.

Drug NameMechanism of ActionTherapeutic IndicationReference
Relugolix Gonadotropin-releasing hormone (GnRH) receptor antagonistAdvanced prostate cancer[3]
Deucravacitinib Allosteric inhibitor of tyrosine kinase 2 (TYK2)Moderate-to-severe plaque psoriasis[3]
Minaprine (withdrawn)Monoamine oxidase (MAO) inhibitorAtypical antidepressant[3]

Conclusion and Future Perspectives

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyridazine derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy. The detailed protocols and application notes provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. [Link]

  • Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives. ResearchGate. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. International Journal of Pharmaceutical Sciences and Research. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

  • Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. ResearchGate. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

Sources

Application Note: 2-(Pyridazin-3-yl)malononitrile in Fused Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-(Pyridazin-3-yl)malononitrile as a versatile precursor for the synthesis of fused heterocyclic systems.

Introduction & Reactivity Profile

2-(Pyridazin-3-yl)malononitrile (also referred to as 3-dicyanomethylpyridazine) is a high-value "push-pull" intermediate in heterocyclic chemistry. Its utility stems from the unique electronic synergy between the electron-deficient pyridazine ring and the highly acidic methylene proton of the malononitrile moiety.

Mechanistic Advantages[1]
  • Super-Acidic C-H Bond: The electron-withdrawing nature of the pyridazine ring (diazine) combined with two nitrile groups renders the methine proton (

    
    ) highly susceptible to deprotonation by weak bases.
    
  • Ambident Nucleophile: Upon deprotonation, the resulting carbanion can attack electrophiles at the carbon center. Alternatively, the pyridazine ring nitrogens (N1 or N2) can participate in cyclization reactions, enabling the formation of bridgehead-nitrogen fused systems.

  • Electrophilic Nitriles: The nitrile groups serve as latent electrophiles, ready to react with binucleophiles (e.g., hydrazine, guanidine) to fuse pyrazole or pyrimidine rings onto the pyridazine core.

Common Fused Scaffolds

Starting from this precursor, three primary classes of fused heterocycles are accessible:

  • Pyrido[3,2-c]pyridazines: Via condensation with 1,3-dielectrophiles.

  • Pyrimido[1,2-b]pyridazines: Via reaction with N-nucleophiles and subsequent cyclization onto the ring nitrogen.

  • Pyrazolo[5,1-b]pyridazines: Via reaction with hydrazine derivatives.[1][2][3]

Synthesis of the Precursor

Note: If 2-(Pyridazin-3-yl)malononitrile is not commercially available, it must be synthesized via Nucleophilic Aromatic Substitution (


).
Protocol A: Synthesis from 3-Chloropyridazine

Principle: The chloride at the 3-position of pyridazine is activated for displacement by the malononitrile anion.

Reagents:

  • 3-Chloropyridazine (1.0 eq)

  • Malononitrile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous THF (0.5 M concentration relative to pyridazine). Cool to 0°C.

  • Anion Formation: Dropwise add a solution of malononitrile (1.1 eq) in THF. Stir at 0°C for 30 min until H₂ evolution ceases. The solution will turn yellow/orange.

  • Coupling: Add a solution of 3-chloropyridazine (1.0 eq) in THF dropwise.

  • Reaction: Warm to room temperature and then reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Quench carefully with saturated

    
     solution. Acidify to pH 4–5 with 1M HCl (critical to protonate the product).
    
  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Yield Expectation: 75–85%

Downstream Application Protocols

Protocol B: Synthesis of Pyrido[3,2-c]pyridazines

Target: Fused 6,6-bicyclic systems with potential antiviral activity.

Mechanism: Knoevenagel condensation followed by intramolecular cyclization.

Reagents:

  • 2-(Pyridazin-3-yl)malononitrile (1.0 eq)

  • Aryl aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Active Methylene Co-reactant (e.g., Ethyl cyanoacetate) (1.0 eq)

  • Catalyst: Piperidine or

    
     (cat.)[1]
    
  • Solvent: Ethanol[1][4]

Workflow:

  • Condensation: Mix precursor, aldehyde, and base in Ethanol. Reflux for 2 hours.

  • Intermediate Formation: The aryl-methylene intermediate forms.

  • Cyclization: Add Ethyl cyanoacetate. Continue reflux for 4–6 hours.

  • Precipitation: Cool the mixture. The fused product often precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

Protocol C: Synthesis of Pyrimido[1,2-b]pyridazines

Target: Bridgehead nitrogen systems.

Reagents:

  • 2-(Pyridazin-3-yl)malononitrile (1.0 eq)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq)

  • Ammonium Acetate (

    
    ) (excess)
    

Workflow:

  • Enamine Formation: Reflux the precursor with DMF-DMA in dry toluene for 4 hours.

  • Cyclization: Add

    
     and glacial acetic acid. Reflux for 8 hours.
    
  • Result: The amino group formed from the nitrile reacts with the electrophilic carbon introduced by DMF-DMA, cyclizing onto the pyridazine nitrogen.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the core precursor.

G Start 3-Chloropyridazine Precursor 2-(Pyridazin-3-yl) malononitrile Start->Precursor NaH, Malononitrile SNAr Reaction Path1_Step1 Knoevenagel (Ar-CHO) Precursor->Path1_Step1 Base Cat. Path2_Step1 Hydrazine Hydrate Precursor->Path2_Step1 Reflux Path3_Step1 1,3-Dielectrophile (e.g., DMF-DMA) Precursor->Path3_Step1 Heat Product1 Pyrido[3,2-c]pyridazine (Fused 6,6) Path1_Step1->Product1 Cyclization Product2 Pyrazolo-pyridazine (Fused 5,6) Path2_Step1->Product2 Condensation Product3 Pyrimido[1,2-b]pyridazine (Bridgehead N) Path3_Step1->Product3 Annulation

Caption: Divergent synthesis of fused heterocycles starting from 2-(Pyridazin-3-yl)malononitrile.

Data Summary & Troubleshooting

Comparative Reaction Conditions
Target ScaffoldCo-ReagentCatalyst/SolventTemp/TimeTypical YieldKey Mechanism
Pyrido[3,2-c]pyridazine Aryl Aldehyde + Ethyl CyanoacetatePiperidine / EtOHReflux / 6h65–80%Knoevenagel + Michael + Cyclization
Pyrimido[1,2-b]pyridazine DMF-DMAToluene / AcOHReflux / 12h50–70%Enamine formation + N-annulation
Pyrazolo-pyridazine Hydrazine HydrateEthanolReflux / 4h70–90%Nucleophilic attack on CN + Cyclization
Troubleshooting Guide
  • Low Yield in Precursor Synthesis:

    • Cause: Incomplete deprotonation of malononitrile or moisture in solvent.

    • Fix: Ensure NaH is fresh and solvent (THF/DMF) is strictly anhydrous. Maintain 0°C during addition to prevent polymerization.

  • No Cyclization (Knoevenagel Stalls):

    • Cause: Reversibility of the Knoevenagel condensation.

    • Fix: Use a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Formation of "Sticky" Tars:

    • Cause: Polymerization of the highly reactive dicyanomethyl anion.

    • Fix: Acidify carefully during workup. The anion is stable, but the free species can be sensitive to oxidation. Store under inert gas at 4°C.

References

  • Synthesis of Pyridazine and Pyridopyridazine Derivatives. Source: Sciforum / MDPI Context: Details the reaction of pyridazinimines with malononitrile to form pyrido[3,2-c]pyridazines. URL:[Link]

  • Bioactive 2-Pyridone-containing Heterocycle Syntheses. Source: National Institutes of Health (NIH) Context: Reviews multicomponent reactions involving malononitrile to form fused pyridine systems. URL:[Link]

  • Synthesis of Pyrimido[1,2-b]pyridazinone. Source: European Journal of Chemistry Context: Describes the formation of bridgehead nitrogen systems from pyridazine precursors. URL:[Link]

  • Malononitrile: A Key Reagent for Fused Heterocycles. Source: Taylor & Francis / CRC Press Context: Comprehensive overview of malononitrile reactivity in fusing rings onto heterocycles. URL:[Link][1][2][4][5][6][7][8][9][10]

Sources

Application Note: High-Throughput Screening of Pyridazine-Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to mimic peptide bonds and engage in unique hydrogen bonding networks. However, their planar nature often leads to solubility challenges and aggregation-based false positives in High-Throughput Screening (HTS). This application note details a robust workflow for the synthesis and screening of pyridazine libraries. We integrate Inverse Electron Demand Diels-Alder (IEDDA) chemistry for rapid library generation with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform to maximize signal-to-noise ratios.

Introduction: The Pyridazine Advantage

The 1,2-diazine (pyridazine) ring system offers distinct pharmacological advantages over its isomers (pyrimidine and pyrazine). Its adjacent nitrogen atoms provide a high dipole moment and specific hydrogen bond acceptor capabilities, making it an ideal bioisostere for carboxylates or cis-peptide bonds.

Key Physicochemical Features:

  • LogP Modulation: Pyridazines generally lower lipophilicity compared to phenyl rings, improving ADME profiles.

  • Metabolic Stability: The ring is resistant to oxidative metabolism by cytochrome P450s compared to electron-rich heterocycles.

  • Binding Geometry: The N-N bond allows for bidentate chelation, crucial for active site binding in metalloenzymes and kinases.

Library Design & Synthesis Strategy

Traditional pyridazine synthesis (e.g., hydrazine condensation) is often harsh and unsuited for diverse library generation. We utilize the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a "click" chemistry approach that allows for modular assembly of libraries under mild conditions.

The IEDDA Workflow

This method couples electron-deficient 1,2,4,5-tetrazines with strained alkenes or alkynes (dienophiles). The reaction proceeds rapidly at room temperature with the release of nitrogen gas (


), driving the equilibrium forward without the need for metal catalysts.

Protocol Overview:

  • Core Selection: Use 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as the scaffold core.

  • Diversification: React with a library of functionalized dienophiles (e.g., trans-cyclooctene or substituted acetylenes) in 96-well blocks.

  • Purification: Spontaneous

    
     release often yields pure product; however, a solid-phase scavenger resin (e.g., aldehyde resin) is used to remove unreacted amines.
    
Synthesis Workflow Diagram

The following diagram illustrates the modular assembly logic.

IEDDA_Synthesis cluster_inputs Input Reagents Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Reaction IEDDA Cycloaddition (- N2 Gas) Tetrazine->Reaction Dienophile Dienophile Library (Alkyne/Alkene) Dienophile->Reaction Intermediate Dihydropyridazine Reaction->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Product Pyridazine Library (384-well Plate) Oxidation->Product

Figure 1: Modular synthesis of pyridazines via IEDDA. The irreversible loss of nitrogen gas drives the reaction to completion.

HTS Assay Protocol: TR-FRET Kinase Screen

Pyridazines are frequent kinase inhibitor hits. We employ a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format because the long-lived fluorescence of the lanthanide donor (Europium or Terbium) allows time-gating, which eliminates short-lived background fluorescence often emitted by heterocyclic compounds.

Reagents & Instrumentation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: AlexaFluor 647-labeled ATP competitive tracer.

  • Antibody: Eu-anti-GST antibody (targeting the tagged kinase).

  • Reader: PerkinElmer EnVision or equivalent multimode reader.

Step-by-Step Protocol (384-Well Format)

Step 1: Compound Transfer

  • Dispense 100 nL of library compounds (10 mM in DMSO) into the assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10

      
      M Staurosporine (100% Inhibition).
      

Step 2: Enzyme Addition

  • Add 5

    
    L of Kinase/Antibody mixture to all wells.
    
  • Note: Pre-incubating the enzyme with the compound for 15 minutes allows for the detection of slow-binding inhibitors.

Step 3: Tracer Addition

  • Add 5

    
    L of Tracer solution (at 
    
    
    
    concentration).
  • Centrifuge plate at 1000 rpm for 1 minute.

Step 4: Incubation & Read

  • Incubate for 60 minutes at Room Temperature (protected from light).

  • Read Fluorescence:

    • Excitation: 337 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the controls. The robustness of the assay is defined by the Z-factor (


).


  • Requirement:

    
     is mandatory for a valid screen.
    
  • Pyridazine Specifics: If

    
     drops, check for "edge effects" caused by solvent evaporation, as pyridazines can precipitate if DMSO concentration fluctuates.
    
Handling False Positives (Aggregators)

Pyridazines are planar and prone to


-stacking aggregation. Aggregates can non-specifically sequester enzymes, leading to false positives.

Validation Workflow:

  • Detergent Sensitivity: Re-test hits in buffer containing 0.01% Triton X-100. True inhibitors retain activity; aggregators lose activity.

  • Nephelometry: Use laser-based light scattering to detect micro-precipitates in the well.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescenceSwitch to TR-FRET (time-gating eliminates this).
Low Z-Prime (< 0.5) Pipetting error or reagent instabilityCheck liquid handler calibration; use fresh DTT in buffer.
Signal Drift Temperature gradient across plateIncubate plates in a humidity-controlled incubator, not on the bench.
Precipitation Low solubility of pyridazine coreLimit final DMSO concentration to < 1%; Add 0.01% Pluronic F-127.

Screening Cascade Logic

To ensure only high-quality chemical matter progresses, a strict triage system is required.

HTS_Cascade cluster_validation Biophysical Validation Primary Primary Screen (Single Point @ 10 uM) Filter1 Filter: > 50% Inhibition Primary->Filter1 Confirmation Confirmation Screen (Triplicate @ 10 uM) Filter1->Confirmation Pass DoseResponse Dose Response (IC50) (10-point titration) Confirmation->DoseResponse Solubility Nephelometry (Solubility Check) DoseResponse->Solubility CounterScreen Counter Screen (Selectivity/Aggregation) Solubility->CounterScreen Lead Validated Lead Series CounterScreen->Lead Valid

Figure 2: The HTS Decision Tree. Critical checkpoints for solubility are inserted before lead declaration.

References

  • Pyridazine Scaffold Significance

    • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways.[1]

    • Source: PubMed (2025).
    • URL:[Link]

  • Library Synthesis (IEDDA)

    • Title: Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.[2][3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • HTS Protocol Standards

    • Title: Assay Guidance Manual - High Throughput Screening (HTS)
    • Source: NCBI Bookshelf.[4]

    • URL:[Link]

  • Assay Interference

    • Title: Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
    • Source: SLAS Discovery / NCBI.
    • URL:[Link]

Sources

Application Note: Comprehensive Characterization of Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings to improve aqueous solubility and optimize pharmacokinetic profiles.[1] However, the unique physicochemical properties of the N-N bond—specifically its high dipole moment and basicity—present distinct challenges in purification and structural elucidation. This guide provides a validated analytical workflow for pyridazine characterization, moving beyond standard protocols to address the specific behavior of the 1,2-diazine core in Chromatography, NMR, and Mass Spectrometry.

Introduction: The Pyridazine Challenge

Unlike its isomers pyrazine (1,4-diazine) and pyrimidine (1,3-diazine), pyridazine possesses adjacent nitrogen atoms.[2] This "alpha-effect" results in a high dipole moment (~3.9 D) and unique hydrogen-bonding capabilities, making it a critical pharmacophore in drugs like Minaprine , Hydralazine , and the recently approved Deucravacitinib and Relugolix .

Key Analytical Challenges:

  • Polarity: Small pyridazine derivatives often elute in the void volume of standard C18 columns.

  • Basicity: The lone pairs allow for protonation (pKa ~2.33 for unsubstituted pyridazine), causing peak tailing if pH is uncontrolled.

  • Structural Ambiguity: Regioisomers in substituted pyridazines can be difficult to distinguish by 1H NMR alone due to overlapping signals.

Chromatographic Separation Strategies

Standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns often fails for polar pyridazines due to "phase dewetting" or lack of retention.

Protocol 1: Polarity-Directed Method Development

Objective: Achieve retention factor (


) > 2.0 for polar pyridazine intermediates.
A. Column Selection Matrix
Analyte Polarity (cLogP)Recommended Stationary PhaseMechanism
High (> 1.5) C18 or C8 (Standard)Hydrophobic Interaction
Moderate (0 to 1.5) Fluorophenyl (PFP) or AQ-C18Pi-Pi interactions / Polar-embedded
Low / Negative (< 0) HILIC (Amide or Diol) Partitioning into water-enriched layer
B. HILIC Protocol (For Polar Pyridazines)
  • Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80 or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer is critical to suppress ionization of basic nitrogens).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 60% B over 15 minutes. (Note: In HILIC, water is the strong solvent).[3]

  • Critical Step: Equilibrate the column for at least 20 column volumes. HILIC phases form a water layer on the surface; insufficient equilibration leads to shifting retention times.

C. Decision Tree Visualization

HPLC_Decision_Tree Start Start: Pyridazine Sample LogP_Check Check cLogP Start->LogP_Check High_LogP cLogP > 1.0 (Hydrophobic) LogP_Check->High_LogP Low_LogP cLogP < 0 (Hydrophilic) LogP_Check->Low_LogP RP_Route Reversed Phase (RPLC) High_LogP->RP_Route HILIC_Route HILIC Mode Low_LogP->HILIC_Route C18_Col Column: C18 / C8 MP: Water/ACN + 0.1% FA RP_Route->C18_Col Standard PFP_Col Column: Pentafluorophenyl (PFP) Target: Pi-Pi Stacking RP_Route->PFP_Col Isomer Separation Amide_Col Column: Amide / Silica MP: 90% ACN / 10% Buffer HILIC_Route->Amide_Col

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity.

Spectroscopic Characterization (NMR)

The magnetic anisotropy of the N=N bond significantly deshields adjacent protons.

Protocol 2: Structural Elucidation via NMR

Objective: Unambiguous assignment of regioisomers (e.g., 3-substituted vs. 4-substituted pyridazines).

A. Solvent Effects[3]
  • Recommendation: Use DMSO-d6 over CDCl3 for polar pyridazines.

  • Reasoning: Pyridazine nitrogens are H-bond acceptors.[4] In non-polar CDCl3, concentration-dependent stacking can shift signals. DMSO stabilizes the chemical environment via H-bonding, providing sharper, reproducible peaks.

B. Chemical Shift Fingerprints (1H NMR)
PositionApprox. Shift (ppm)MultiplicityDiagnostic Feature
H-3 / H-6 9.0 – 9.2Doublet / DDHighly deshielded (alpha to N)
H-4 / H-5 7.4 – 7.8Doublet / DDShielded relative to H3/6
C. Advanced Technique: 1H-15N HMBC

Because the nitrogens are "silent" in 1H and 13C, use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) to definitively prove substitution patterns.

  • Setup: Optimize long-range coupling delay for

    
     Hz.
    
  • Observation: A substituent at C3 will eliminate the strong 2-bond coupling to N2, while retaining coupling to N1, breaking the symmetry observed in the parent ring.

Mass Spectrometry & Fragmentation

Pyridazines exhibit a distinct fragmentation pathway useful for confirmation of the heterocyclic core.

Protocol 3: MS/MS Fragmentation Analysis

Objective: Confirm the 1,2-diazine core via characteristic neutral losses.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Collision Energy: Ramp 20–40 eV.

  • Diagnostic Pathway:

    • Step 1: Protonation usually occurs at N1.

    • Step 2: Ring opening or contraction.

    • Step 3: Extrusion of Nitrogen Gas (

      
      , -28 Da) . This is the hallmark of pyridazines and other diazo compounds, distinguishing them from pyridines (which typically lose HCN, -27 Da).
      
Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ RingOpen Ring Opening (Unstable Intermediate) Parent->RingOpen Collision Energy LossN2 Loss of N2 (Δm/z = -28) RingOpen->LossN2 Primary Pathway (Diazine specific) LossHCN Loss of HCN (Δm/z = -27) RingOpen->LossHCN Secondary Pathway Fragment Reactive C4 Fragment LossN2->Fragment

Figure 2: Characteristic fragmentation pathway of pyridazine derivatives, highlighting the diagnostic loss of dinitrogen.

Solid-State Analysis (X-Ray)

While NMR/MS provide solution-state data, X-ray crystallography is the gold standard for confirming the N-N bond length, which typically falls between 1.33 – 1.37 Å (intermediate between single and double bond character due to aromaticity).

Crystallization Protocol:

  • Solvent: Slow evaporation of Methanol/Ethyl Acetate (1:1).

  • Counter-ion: If the free base does not crystallize, form the Hydrochloride or Mesylate salt. The protonated pyridazinium cation often forms stable H-bond networks facilitating crystal growth.

Comprehensive Analytical Workflow

This diagram summarizes the integrated approach for characterizing a new pyridazine NCE (New Chemical Entity).

Analytical_Workflow cluster_Purification 1. Purification cluster_ID 2. Identification cluster_Solid 3. Solid State Synthesis Crude Synthesis HPLC_Prep Prep HPLC (HILIC vs C18) Synthesis->HPLC_Prep Salt_Form Salt Formation (HCl/Mesylate) HPLC_Prep->Salt_Form If oil/unstable MS LC-MS/MS (Check -28 Da loss) HPLC_Prep->MS Salt_Form->MS NMR 1H/13C/15N NMR (DMSO-d6) MS->NMR Purity >95% XRD Single Crystal XRD (N-N Bond Length) NMR->XRD Final Confirmation

Figure 3: Integrated analytical workflow from crude synthesis to solid-state confirmation.

References

  • Meanwell, N. A. (2023).[5] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2011). Pyridazines: A privileged structure.[1] MedChemComm, 2, 935–941.[1]

  • Stefaniak, L., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note.

  • Wolff, J. C., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazine-Malononitrile Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Electron-Deficient Landscape

The synthesis of pyridazine-malononitrile adducts represents a critical junction in medicinal chemistry.[1] Pyridazines are privileged scaffolds in drug discovery, known for their ability to engage in


-stacking interactions and serve as bioisosteres for phenyl rings or other heterocycles. Malononitrile (

) serves as a versatile

synthon, introducing high dipole moments and hydrogen-bond acceptor sites.

However, fusing these two moieties presents distinct challenges driven by the profound electron deficiency of the pyridazine ring (a "


-deficient" system) and the high reactivity of the malononitrile carbanion. This guide addresses the three primary failure modes: nucleophilic substitution stagnation , regioselectivity errors in cyclization , and physicochemical intractability (solubility) .

Module 1: Nucleophilic Aromatic Substitution ( )

Context: Displacing a leaving group (usually Cl or Br) on a pyridazine ring with the malononitrile anion.

Troubleshooting Guide: Reaction Stalled or Low Yield

Q: My reaction of 3-chloropyridazine with malononitrile proceeds smoothly, but the 4-chloro isomer fails to react under identical conditions. Why?

A: This is a classic Frontier Molecular Orbital (FMO) mismatch.

  • The Science: In 1,2-diazines, the LUMO coefficients are not distributed equally. The C3 and C6 positions adjacent to the nitrogens are significantly more electron-deficient (lower LUMO energy) than the C4/C5 positions. The 4-chloropyridazine requires a higher activation energy because the nucleophilic attack disrupts the aromaticity without the immediate stabilization offered by the adjacent nitrogen's inductive effect [1].

  • The Fix: You must increase the "push-pull" dynamics.

    • Change Base/Solvent: Switch from weak bases (

      
      /MeCN) to stronger, non-nucleophilic bases (
      
      
      
      or
      
      
      ) in dipolar aprotic solvents (DMF or DMSO) to generate the "naked" malononitrile anion.
    • Temperature: 4-substituted substrates often require heating to 80–100 °C, whereas 3-substituted analogs react at RT.

    • Catalysis: Consider

      
      -catalyzed coupling (Buchwald-Hartwig variation) if 
      
      
      
      fails entirely, though this is less common for malononitrile.

Q: I observe the formation of a "brick-red" solid that is not my product. What is it?

A: You are likely observing the formation of a Meisenheimer complex or a radical-anion species that is stable but unproductive.

  • Diagnostic: Quench a small aliquot with dilute acid. If the color disappears and starting material returns, the intermediate is not aromatizing.

  • Solution: Ensure you have an oxidant present or use a leaving group with higher fugacity (e.g., -F or

    
     instead of -Cl). In some oxidative nucleophilic substitutions for hydrogen (ONSH), an external oxidant (DDQ or air) is mandatory.
    
Decision Logic: Optimization

SNAr_Optimization Start Problem: Low Yield in SNAr Position Check Position of LG Start->Position Pos3 Position 3/6 (Reactive) Position->Pos3 Easier Pos4 Position 4/5 (Unreactive) Position->Pos4 Harder BaseCheck Current Base? Pos3->BaseCheck StrongBase Switch to NaH/DMF Generate 'naked' anion Pos4->StrongBase SideRxn Check for Hydrolysis (OH instead of CH(CN)2) BaseCheck->SideRxn If Carbonate used Temp Increase Temp > 80°C StrongBase->Temp DrySolvent Use Anhydrous Solvent Add Molecular Sieves SideRxn->DrySolvent

Figure 1: Decision matrix for optimizing nucleophilic substitution on pyridazine rings.

Module 2: Multicomponent Cyclizations (Pyrano-Pyridazines)

Context: Synthesizing fused ring systems (e.g., pyrano[2,3-c]pyridazines) via the reaction of pyridazinones, aldehydes, and malononitrile.[2]

Troubleshooting Guide: Regioselectivity & Mechanism

Q: I am attempting a one-pot synthesis using a pyridazinone, benzaldehyde, and malononitrile. I get a mixture of fused products. How do I control the regioselectivity?

A: The reaction pathway usually follows a Knoevenagel condensation (Aldehyde + Malononitrile) followed by a Michael addition (Pyridazinone enol attacking the benzylidene malononitrile).

  • The Control Point: The regioselectivity is determined by the tautomeric form of the pyridazinone.

    • Lactam form (NH-CO): Favors N-alkylation or C-attack depending on conditions.

    • Lactim form (N=C-OH): Favors O-attack (rare) or directs C-attack via activation.

  • Protocol Adjustment:

    • To favor C-C bond formation (fused pyran ring): Use a basic catalyst like L-proline or DABCO in refluxing ethanol/water. The amino acid catalyst helps direct the Michael addition via hydrogen bonding [2].

    • To avoid N-alkylation: Ensure the pyridazinone nitrogen is protected or the conditions are strictly thermodynamic (reversible Michael addition allows the most stable fused system to crystallize out).

Q: My Knoevenagel intermediate precipitates but does not cyclize. Why?

A: The "bottleneck" is the Michael addition step. The pyridazinone is not nucleophilic enough.

  • Solution: Use Ultrasound irradiation or Microwave heating .[3]

    • Data: Comparative studies show that ultrasonication (40-60 °C) can reduce reaction times from 4 hours to 20 minutes and increase yields by 15-20% compared to conventional heating [3]. The cavitation effect improves mass transfer in these heterogeneous mixtures.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyridazine
  • Reagents: Pyridazinone (1.0 eq), Aromatic Aldehyde (1.0 eq), Malononitrile (1.1 eq).

  • Catalyst: Piperidine (3-5 drops) or L-Proline (10 mol%).

  • Solvent: Ethanol:Water (1:1). Note: Water is essential for the "hydrophobic effect" which accelerates organic reactions in suspension.

  • Conditions: Microwave irradiation at 140 W, 80 °C, 10-15 min.

  • Workup: Cool to RT. The product usually precipitates as a solid. Filter and wash with cold ethanol. Do not extract with water as the nitrile groups can hydrolyze.

Module 3: Physicochemical Challenges (Solubility & Stability)

Context: Handling the final adducts, which are often "brick dust"—insoluble, high-melting solids.

Q: I cannot get a clean NMR spectrum because the compound is insoluble in


 and DMSO-

.

A: Pyridazine-malononitrile adducts have extensive H-bonding networks and


-stacking.
  • Solvent System: Try TFA-d (Trifluoroacetic acid-d) . The acid protonates the pyridazine nitrogens, breaking the intermolecular H-bonds and solubilizing the compound.

    • Warning: Ensure your product is acid-stable. If the nitrile hydrolyzes to an amide in acid, use Pyridine-

      
        at 50 °C.
      

Q: My product shows two sets of signals in NMR. Is it an impurity?

A: Likely not. It is probably Amino-Imino Tautomerism .

  • Mechanism: The 2-amino-3-cyanopyran moiety can exist as the amino-diene or the imino-form.

  • Verification: Run a

    
     shake. If the NH signals disappear and the spectrum simplifies, it is tautomerism. If the signals persist, it is a regioisomer.
    
Solvent Compatibility Table
SolventSolubility RatingSuitability for ReactionSuitability for NMR
Ethanol Poor (RT), Good (Hot)Excellent (Product precipitates)Poor
DMF ExcellentGood (Hard to remove)Good (DMSO-

)
Water InsolubleExcellent (Green chemistry medium)No
TFA GoodPoor (Hydrolysis risk)Excellent (For characterization)

Visualizing the Reaction Pathway

The following diagram illustrates the critical "fork in the road" for the multicomponent synthesis, determining whether you get the desired fused ring or a side product.

ReactionPathway Inputs Aldehyde + Malononitrile + Pyridazinone Knoevenagel Step 1: Knoevenagel (Arylidene Malononitrile) Inputs->Knoevenagel Branch Catalyst Choice Knoevenagel->Branch PathA Base (Et3N/NaOH) Thermodynamic Control Branch->PathA Promotes Cyclization PathB Acid/Neutral Kinetic Control Branch->PathB Stalls at Addition ProdA Fused Pyrano[2,3-c]pyridazine (Desired) PathA->ProdA ProdB Bis-Michael Adduct (Side Product) PathB->ProdB

Figure 2: Mechanistic pathway for the multicomponent synthesis of pyrano-pyridazines.

References

  • Singh, R., & Ameta, K. L. (2017).[4] Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives.[4] Taylor & Francis.[4] Retrieved from [Link]

  • Banaras Hindu University. (2017). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Sergeev, P. G., et al. (2020).[2] Construction of 6-Aminopyridazine Derivatives by the Reaction of Malononitrile with Dichloro-Substituted Diazadienes. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Pyridazine NMR Analysis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Pyridazine NMR Analysis Content Type: Technical Support / FAQ Audience: Researchers, Medicinal Chemists, Spectroscopists

Introduction: The Pyridazine Challenge

Pyridazine (1,2-diazine) presents a unique magnetic environment compared to its isomers, pyrimidine and pyrazine. The adjacent nitrogen atoms create a strong anisotropic effect and a highly electron-deficient ring system. As a Senior Application Scientist, I often see researchers misinterpret these spectra because they apply "standard" benzene or pyridine logic.

This guide addresses the specific anomalies of pyridazine: extreme deshielding, solvent-dependent aggregation, and N-oxidation artifacts.

Module 1: Signal Assignment & Chemical Shift Anomalies

Q1: Why are my proton signals significantly more deshielded than predicted?

Diagnosis: You are likely observing the combined effect of the electronegative N=N bond and the "alpha-effect" of the adjacent lone pairs.

Technical Insight: In pyridazine, the H3 and H6 protons are directly adjacent to the nitrogen atoms. Unlike pyridine, where the dipole is distributed, the adjacent nitrogens in pyridazine create a concentrated region of electron withdrawal.

  • H3/H6 (Alpha protons): Typically appear at 9.0 – 9.5 ppm in CDCl₃.

  • H4/H5 (Beta protons): Typically appear at 7.4 – 7.8 ppm .

Validation Protocol (The "Coupling Check"): Do not rely on shift alone. You must validate using coupling constants (


-values). Pyridazine exhibits a distinct coupling fingerprint that differs from pyridine.
InteractionProton PairTypical

Value (Hz)
Visual Pattern
Ortho H3–H4 / H5–H64.5 – 5.5 Distinctive smaller ortho coupling compared to benzene (~8Hz)
Ortho H4–H58.0 – 8.5 Large coupling, similar to benzene
Meta H3–H5 / H4–H61.5 – 2.0 Fine splitting (often unresolved in low-field NMR)
Para H3–H6~1.0 - 1.5 Very fine splitting

Critical Note: If your "ortho" coupling is ~8 Hz for all signals, you likely do not have a pyridazine core or you have a saturated ring (dihydropyridazine).

Module 2: Peak Broadening & Loss of Resolution

Q2: My pyridazine peaks are broad and undefined. Is my sample impure?

Diagnosis: While impurities are possible, pyridazines are notorious for self-association (stacking) and quadrupolar relaxation broadening if the symmetry is broken.

Root Cause Analysis:

  • Aggregation: Pyridazines are planar and electron-deficient, making them prone to

    
    -stacking in non-polar solvents (CDCl₃). This creates a dynamic exchange between monomer and dimer, broadening signals.
    
  • Moisture Interaction: The N=N lone pairs are aggressive hydrogen bond acceptors. Trace water in the solvent will transiently bond with the nitrogens, broadening the H3/H6 signals specifically.

Troubleshooting Workflow (Visualized):

BroadPeakTroubleshooting Start Issue: Broad Pyridazine Peaks CheckSolvent Step 1: Check Solvent Polarity (Is it CDCl3?) Start->CheckSolvent AddPolar Action: Add 1-2 drops DMSO-d6 or Methanol-d4 CheckSolvent->AddPolar Yes CheckWater Step 2: Check Water Peak Width CheckSolvent->CheckWater No (Already Polar) Result Result: Sharpened Peaks? (Confirms Aggregation) AddPolar->Result DrySample Action: Dry Sample/Solvent (Molecular Sieves) CheckWater->DrySample Water Peak Broad TempExp Step 3: Variable Temp NMR (Run at 40-50°C) CheckWater->TempExp Water Peak Sharp DrySample->Result TempExp->Result

Figure 1: Logic flow for diagnosing broad peaks in nitrogen heterocycles. Aggregation and moisture are the primary suspects before instrumental error.

Self-Validating Protocol: The "Polarity Spike"

  • Take your CDCl₃ sample.

  • Add 10-20

    
    L of DMSO-d6  or CD₃OD .
    
  • Shake and re-run the spectrum.

  • Result: If peaks sharpen significantly, the issue was aggregation or hydrogen bonding.[1] The polar co-solvent disrupts the stacks/H-bonds.

Module 3: N-Oxide & Impurity Detection

Q3: I suspect N-oxidation during synthesis. How do I confirm this without Mass Spec?

Diagnosis: N-oxidation is a common side reaction. It drastically alters the electronic environment, breaking the symmetry of the pyridazine ring.

Technical Insight: Oxidation of one nitrogen (N-oxide) creates a push-pull system.

  • Shielding Effect: The proton adjacent to the N-oxide (H3 or H6) will often shift upfield (shielded) compared to the parent pyridazine due to increased electron density from the oxygen back-donation.

  • Deshielding Effect: The protons beta to the N-oxide may shift downfield.

  • Loss of Symmetry: If your starting material was symmetric (e.g., 3,6-dichloropyridazine), the product will now show distinct signals for H4 and H5.

The Golden Standard:


N HMBC 
Proton NMR can be ambiguous. 

N NMR is definitive.
NucleusStandard Pyridazine ShiftN-Oxide ShiftChange (

)

N
~320 - 340 ppm~260 - 280 ppmUpfield shift of ~50-60 ppm

Note: Shifts referenced to liquid NH₃ (0 ppm). If using Nitromethane (0 ppm) as reference, values will be approx -60 to -80 ppm for pyridazine.

Experimental Protocol:


N HMBC Optimization 
Since 

N is low sensitivity, standard parameters often fail.
  • Coupling Constant Setting: Set the long-range coupling delay (

    
    ) to 8-10 Hz . Pyridazine 
    
    
    
    and
    
    
    are typically larger than in pyrroles/indoles.
  • Scans: Acquire at least 64-128 scans for sufficient S/N.

  • Visualization: Look for the cross-peak from H3/H6 to the Nitrogen.

Module 4: Advanced Verification Workflow

Q4: How do I definitively prove my structure is a pyridazine and not a pyrazine or pyrimidine isomer?

Strategy: Isomers often have similar masses and polarities. NMR connectivity is the only way to distinguish them.

The "Walk-the-Ring" Workflow (Visualized):

StructureVerification cluster_check Critical Checkpoint Sample Unknown Isomer H1NMR 1H NMR: Check J(3,4) ~5Hz Sample->H1NMR COSY COSY: Confirm H3-H4 Connectivity H1NMR->COSY Pattern Matches C13 13C NMR: Count C Signals COSY->C13 HMBC HMBC: Verify N-C-H Correlations C13->HMBC Conclusion Confirmed Pyridazine HMBC->Conclusion

Figure 2: Step-by-step structural verification workflow. The HMBC step is critical for assigning quaternary carbons between nitrogens.

Step-by-Step Methodology:

  • 1H NMR: Confirm the characteristic 5 Hz ortho coupling (vs 2.5 Hz for pyrazine or 8 Hz for pyridine).

  • COSY: Establish the spin system. Pyridazine H4 and H5 will show strong correlation.

  • HSQC: Assign protons to their directly attached carbons.

  • HMBC (The Closer):

    • Look for correlations from H3 to C5, and H6 to C4.

    • Key Distinction: In Pyrazine (1,4-diazine), protons are equivalent or have different 3-bond paths. In Pyridazine, the C3 and C6 carbons (adjacent to N) will show unique high-frequency shifts (~150+ ppm).

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. [Link]

  • Witanowski, M., et al. (2002). Nitrogen NMR Spectroscopy in Structural Analysis. Annual Reports on NMR Spectroscopy. [Link]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridazine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights to help you achieve predictable and high-yielding regioselective transformations.

PART 1: Understanding the Pyridazine Core: The Basis of Regioselectivity

FAQ 1: Why is regioselectivity a major challenge in pyridazine functionalization?

Answer: The challenge of regioselectivity in pyridazine functionalization is rooted in its inherent electronic properties. Pyridazine is a π-deficient heteroaromatic ring due to the presence of two adjacent, electronegative nitrogen atoms. This has several consequences:

  • Deactivation towards Electrophiles: The nitrogen atoms inductively withdraw electron density from the carbon atoms, making the entire ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1] When protonated under acidic conditions, this deactivation is even more pronounced, making reactions like Friedel-Crafts alkylation or acylation exceedingly difficult.[2]

  • Activation towards Nucleophiles: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) and radical attack.[3][4]

  • Positional Differentiation: The four carbon atoms (C3, C4, C5, C6) are not electronically equivalent. The positions adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient, while the C4 and C5 positions are comparatively more electron-rich. However, the differences can be subtle, often leading to mixtures of isomers in many reactions. Calculations of C-H bond acidity suggest that the C4 hydrogen is more acidic than the C3 hydrogen.[5]

This electronic landscape dictates the innate reactivity and regioselectivity of the pyridazine core. Functionalization often requires carefully chosen reagents and conditions to overcome the ring's deactivation or to exploit the subtle electronic differences between the carbon positions.

Caption: Electronic properties governing pyridazine reactivity.

PART 2: Troubleshooting Common Functionalization Reactions

FAQ 2: C-H Functionalization: How can I selectively functionalize the C4/C5 positions over C3/C6?

Answer: Direct C-H functionalization is a powerful, atom-economical strategy, but controlling its regioselectivity on pyridazine is a common challenge. The innate reactivity often leads to mixtures. Here’s how to troubleshoot and direct the reaction to the desired C4/C5 positions.

Causality Behind the Challenge: Transition-metal catalyzed C-H activation on N-heterocycles is often directed by the nitrogen atom acting as a directing group.[6] In pyridazine, this can favor functionalization at the C3 or C6 positions through the formation of a stable metal complex.[7] To achieve C4/C5 selectivity, you must either override this intrinsic directing effect or use a reaction that favors the more electron-rich C4/C5 positions.

Strategies for C4/C5 Selectivity:

  • Steric Hindrance: Introducing bulky substituents at the C3 and/or C6 positions can sterically block these sites, forcing the catalyst to engage with the more accessible C4 or C5 positions.

  • Ligand Modification: The choice of ligand on the transition metal catalyst (e.g., Palladium) is critical. Bulky or electronically-tuned ligands can disfavor coordination at the N1-C6 or N2-C3 sites and promote functionalization at the more remote C4/C5 positions.

  • Radical-Based Approaches (Minisci-type): As discussed in the next FAQ, radical additions inherently favor the more electron-rich C4/C5 positions of the protonated pyridazine ring.[8][9]

Troubleshooting Table: Regioselective C-H Arylation Conditions

IssuePotential CauseRecommended ActionExpected Outcome
Mixture of C3/C6 and C4/C5 isomers Catalyst is coordinated to the nitrogen, directing functionalization to C3/C6.Switch to a reaction mechanism that does not rely on N-coordination. Consider a Minisci-type radical arylation.Increased selectivity for C4/C5.
Low or no reactivity at C4/C5 The pyridazine ring is too electron-deficient for the specific C-H activation method.Use a more electron-rich coupling partner or a more active catalyst system. Pre-functionalizing the ring with an electron-donating group (EDG) can also help.Improved yields of the desired C4/C5 product.
Functionalization at C3/C6 is still dominant Strong coordination control from the nitrogen atoms.Employ a pyridazine N-oxide. The N-oxide group can alter the electronic distribution and sterically hinder the adjacent positions, favoring C4/C5 functionalization.[10]Shift in regioselectivity towards C4/C5.
Workflow for Selecting a C-H Functionalization Strategy

CH_Functionalization_Workflow start Start: Need to functionalize a C-H bond on Pyridazine q_position What is the desired position? start->q_position c3_c6 Target: C3 or C6 q_position->c3_c6 C3/C6 c4_c5 Target: C4 or C5 q_position->c4_c5 C4/C5 strategy_c3_c6 Use Transition Metal Catalysis (e.g., Pd, Rh) with N-coordination as the primary directing effect. c3_c6->strategy_c3_c6 q_substrate_c4_c5 Is the substrate already substituted at C3/C6? c4_c5->q_substrate_c4_c5 steric_block Yes: Use steric hindrance to direct to C4/C5. q_substrate_c4_c5->steric_block Yes no_steric_block No: Choose a method that inherently favors C4/C5. q_substrate_c4_c5->no_steric_block No minisci Strategy 1: Minisci-type (Radical) Reaction no_steric_block->minisci n_oxide Strategy 2: Use Pyridazine N-Oxide to alter reactivity no_steric_block->n_oxide

Caption: Decision workflow for regioselective C-H functionalization.

FAQ 3: Minisci (Radical) Reactions: My Minisci reaction is giving me a mixture of isomers. How can I improve C4/C5 selectivity?

Answer: The Minisci reaction is one of the most effective methods for alkylation or acylation of pyridazines, typically showing a strong preference for the C4/C5 positions.[8][11] This selectivity arises from the mechanism: the reaction is performed under acidic conditions, which protonates the pyridazine. The nucleophilic carbon-centered radical then preferentially attacks the positions that are less electron-deficient on the protonated ring, which are C4 and C5.

If you are observing poor regioselectivity, consider these factors:

  • Acidity (pH) of the Medium: Incomplete protonation of the pyridazine ring can lead to reduced selectivity. The unprotonated pyridazine is less activated and the electronic differentiation between positions is less pronounced. Ensure your reaction medium is sufficiently acidic to fully protonate the substrate.

  • Nature of the Radical: The steric bulk of the incoming radical can influence selectivity. Very bulky radicals may show a higher preference for the less hindered C4 position over C5, especially if the C3/C6 positions bear substituents.

  • Solvent and Temperature: These parameters can affect the stability of the radical intermediates and the transition states leading to the different isomers.

Troubleshooting Table: Improving Regioselectivity in Minisci Reactions

IssuePotential CauseRecommended ActionRationale
Significant formation of C3/C6 isomers Insufficient protonation of the pyridazine substrate.Increase the concentration of the acid (e.g., TFA, H₂SO₄).Ensures the reaction proceeds through the highly selective protonated intermediate.[9]
Mixture of C4 and C5 isomers Little electronic or steric difference between C4 and C5 on the substrate.If possible, introduce a small substituent at C3 or C6 to create a steric bias favoring the more distant C5 or C4 position, respectively.Steric hindrance can fine-tune the selectivity between the two central positions.
Low overall yield Radical generation is inefficient or the radical is unstable.Optimize the radical generation method (e.g., adjust oxidant/catalyst concentration, change the radical precursor).Ensures a sufficient concentration of the nucleophilic radical for an efficient reaction.
FAQ 4: Halogenation: How do I control the position of bromination or chlorination on an unsubstituted pyridazine?

Answer: Direct electrophilic halogenation of pyridazine is often challenging due to the ring's deactivation and can lead to a mixture of products or require harsh conditions. Regiocontrol requires strategies that either activate specific positions or change the reaction mechanism entirely.

Strategies for Regiocontrolled Halogenation:

  • Electrophilic Halogenation of Activated Pyridazines: If your pyridazine contains a strong electron-donating group (EDG) like -OH, -NH₂, or -OR, this group will activate the ring and direct the halogen to the positions ortho and para to it. This is often the most reliable method for predictable halogenation.[12]

  • Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator), halogenation can sometimes be directed to different positions than electrophilic attack, although selectivity can still be an issue.

  • Halogenation via N-Oxides: Pyridazine N-oxides exhibit different reactivity. The N-oxide group can activate the C4 position for electrophilic attack. Subsequent removal of the N-oxide group provides a route to C4-halopyridazines.

  • Ring-Opening/Ring-Closing Strategies: Advanced methods involve the temporary conversion of the pyridazine into a more reactive, non-aromatic intermediate. For example, transformation into Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions.[13][14]

Example Protocol: Regioselective Bromination of 3-Methoxypyridazine

This protocol illustrates the use of an activating group to direct halogenation.

  • Dissolution: Dissolve 3-methoxypyridazine (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15-20 minutes. The activating methoxy group directs bromination primarily to the C5 position (para to the methoxy group).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired 5-bromo-3-methoxypyridazine.

FAQ 5: Nucleophilic Aromatic Substitution (SNAr): Which positions are most susceptible to nucleophilic attack on a halopyridazine, and why?

Answer: In contrast to electrophilic substitution, pyridazines are highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present. The regioselectivity is governed by the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex).

The Rule of Regioselectivity: Nucleophilic attack on halopyridazines occurs preferentially at the positions where the negative charge of the Meisenheimer complex can be delocalized onto one of the electronegative nitrogen atoms. This occurs for attack at the C3 and C6 positions (adjacent to the nitrogens) and the C4 position (para to a nitrogen).

Attack at the C5 position does not allow for resonance stabilization of the negative charge onto a nitrogen atom, making this pathway significantly less favorable. Therefore, a leaving group at C3, C6, or C4 is much more readily displaced than one at C5.

Mechanism of SNAr on 4-Chloropyridazine

Caption: Stabilization of the negative charge on nitrogen during SNAr at C4.

FAQ 6: Transition-Metal Catalyzed Cross-Coupling: How does the position of the halogen (or triflate) on the pyridazine ring affect the efficiency of Suzuki or Buchwald-Hartwig couplings?

Answer: The efficiency of cross-coupling reactions on a pyridazine scaffold is highly dependent on the position of the leaving group (e.g., Br, I, OTf). This is due to a combination of electronic and steric effects that influence the rate-determining oxidative addition step.

  • C3/C6 Positions: These positions are generally the most reactive. The C-X bond is polarized by the adjacent nitrogen, making it more susceptible to oxidative addition by the metal catalyst (e.g., Pd(0)).

  • C4/C5 Positions: These positions are less reactive than C3/C6. The C-X bond is further from the electron-withdrawing nitrogens, making oxidative addition more difficult. These couplings often require more forcing conditions: higher temperatures, stronger bases, or more specialized phosphine ligands to promote the catalytic cycle.

Troubleshooting Table: Cross-Coupling Reactivity on Halopyridazines

Position of Leaving GroupRelative ReactivityCommon IssuesTroubleshooting Recommendations
C3 or C6 HighSide reactions due to high reactivity; potential for catalyst inhibition by N-coordination.Use milder conditions (lower temperature). Employ bulky ligands (e.g., SPhos, XPhos) to prevent catalyst deactivation.[15]
C4 or C5 Moderate to LowSlow or incomplete conversion; requires more forcing conditions.Use a more active catalyst system (e.g., a more electron-rich ligand). Increase reaction temperature. Ensure the base is sufficiently strong and soluble.[16]

PART 3: Advanced Strategies and Special Cases

FAQ 7: How can I use N-oxidation as a strategy to alter the innate regioselectivity of the pyridazine ring?

Answer: Converting a pyridazine to its corresponding N-oxide is a powerful, albeit underutilized, strategy to fundamentally alter its reactivity and redirect functionalization.[10] The N-oxide group acts as a potent "protecting and directing group" with multiple electronic and steric effects.

  • Electronic Perturbation: The N-oxide group is strongly electron-donating through resonance but electron-withdrawing inductively. This complex effect significantly changes the electron density at different ring positions. It strongly activates the C4 and C6 positions towards electrophilic attack.

  • Activation for Nucleophilic Attack: The N-oxide group makes the ring even more electron-deficient, particularly at the C6 position, greatly facilitating SNAr reactions.

  • Steric Blocking: The N-oxide group can sterically hinder the adjacent C6 position, directing reagents to other sites.

  • Umpolung Strategy: Pyridazine N-oxides can be used in umpolung (reactivity reversal) strategies. For example, they can be converted to pyridyl phosphonium salts, which then act as nucleophile equivalents for selective C2 functionalization.[17]

  • Photochemistry: Pyridazine N-oxides can undergo photochemical ring-opening to form reactive intermediates, enabling access to complex structures that are not achievable through conventional methods.[18]

After the desired functionalization is achieved, the N-oxide can often be deoxygenated (e.g., using PCl₃ or PPh₃) to return to the pyridazine core, now functionalized at a position that was previously inaccessible.

References

  • Jia, Y., et al. (2009). Pd-Catalyzed Olefination of Tryptophan Derivatives at the C4 Position. Journal of the American Chemical Society. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]

  • Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Guillaumet, G., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Douglas, C. J., et al. (2014). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. [Link]

  • Osbourn, J. (2020). Regioselectivity of Radical Halogenation. YouTube. [Link]

  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. [Link]

  • Purins, M. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. [Link]

  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]

  • Majumdar, N. (2018). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • Singh, V. K., et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • McNally, A., et al. (2020). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters. [Link]

  • Rykowski, A. (2012). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Miller, R. B., & Smith, J. M. (1971). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry. [Link]

  • Ornelas, M. A., et al. (2016). Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Omega. [Link]

  • Tüzün, N. S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Douglas, C. J., et al. (2016). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters. [Link]

  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES. [Link]

  • Maes, B. U. W. (2012). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • All About Chemistry. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science. [Link]

  • McNally, A., et al. (2021). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. [Link]

  • Murphy, G. K. (2013). Functionalization of pyridine N-oxides using PyBroP. ResearchGate. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2015). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. [Link]

  • Baran, P. S., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • McNally, A., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • McNally, A. (2021). Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest. [Link]

  • Oestreich, M., & Nikishkin, N. I. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Tepe, J. J., et al. (2023). General overview of common mechanistic pathways in Minisci-type reactions. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • Pirc, V., Stanovnik, B., & Tišler, M. (1970). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Hub: Catalyst Deactivation in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. V. Subject: Troubleshooting Catalyst Life-Cycle in Diazine Functionalization Last Updated: 2026-02-03

Core Directive: The "Nitrogen Trap"

Welcome to the technical support center for pyridazine synthesis. If you are here, your reaction likely stalled at 40% conversion, or your heterogeneous catalyst is failing upon recycle.

The Root Cause: Pyridazines are not just substrates; they are potent ligands. The contiguous nitrogen atoms (N1-N2) create a unique "bite angle" capable of bidentate chelation or bridging two metal centers. In 90% of cases, your catalyst isn't dying from thermal degradation; it is being poisoned by your product or sequestered by your substrate .

This guide addresses the three primary failure modes:

  • Homogeneous Poisoning: Pd/Ni sequestration during cross-coupling.

  • Product Inhibition: Lewis Acid deactivation in Inverse Electron Demand Diels-Alder (IEDDA).

  • Active Site Leaching: Metal loss in heterogeneous systems.

Module A: Cross-Coupling Failure (Pd/Ni)

Symptom: Reaction starts fast but stalls.[1] Adding fresh catalyst restarts the reaction briefly. Diagnosis: Formation of off-cycle Resting States (The


-diazine trap).
Mechanistic Insight

In Suzuki or Buchwald-Hartwig couplings, the pyridazine nitrogen lone pairs compete with your phosphine ligands. If your phosphine is not bulky enough, the pyridazine displaces it, forming a thermodynamically stable (but catalytically dead) bis-pyridazine-metal complex.

Visualization: The Deactivation Pathway

The following diagram illustrates how the pyridazine product siphons active Pd(0) out of the catalytic cycle.

Palladium_Deactivation Active_Pd Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [Ar-Pd(II)-X] Active_Pd->Ox_Add Ar-Cl Transmetal Transmetallation Ox_Add->Transmetal R-B(OH)2 Trap_Complex DEAD CATALYST [Pd(Pyridazine)2 Cl2] Ox_Add->Trap_Complex Phosphine Loss Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Active_Pd Regeneration Product Pyridazine Product (Strong Ligand) Red_Elim->Product Release Product->Trap_Complex Ligand Displacement (High Conc.)

Caption: Figure 1. The "Off-Cycle Trap" where product accumulation drives the equilibrium toward inactive Pd-pyridazine complexes, effectively poisoning the reaction as conversion increases.

Troubleshooting Protocol: Ligand Selection

To prevent N-coordination, you must use ligands that are sterically demanding enough to prevent the pyridazine from approaching the metal center.

Ligand ClassExampleSuitability for PyridazinesTechnical Note
Simple Phosphines PPh3, PCy3POOR Easily displaced by pyridazine N-donors.
Bidentate dppf, XantphosMODERATE Bite angle prevents some chelation, but bridging can still occur.
Buchwald (Dialkylbiaryl) XPhos, RuPhos EXCELLENT The lower aryl ring blocks the axial coordination site, preventing N-binding.
NHC IPr, IMesGOOD Strong sigma-donation prevents displacement, but reductive elimination can be slow.

Corrective Action: Switch to XPhos Pd G3 or RuPhos Pd G3 precatalysts. The precatalyst ensures a 1:1 Pd:Ligand ratio, minimizing the window for pyridazine interference during the initial activation step.

Module B: Lewis Acid Deactivation (IEDDA)

Symptom: Tetrazine-to-pyridazine conversion stops despite unconsumed starting material. Diagnosis: Product Inhibition (The "Sticky Product" Effect).

The Mechanism

In Inverse Electron Demand Diels-Alder (IEDDA) reactions, Lewis Acids (LA) lower the LUMO of the electron-deficient diene (tetrazine). However, the resulting pyridazine is often more basic than the tetrazine. The LA binds irreversibly to the product, removing itself from the cycle.

Protocol: The "Scavenger" Method

If you cannot use stoichiometric Lewis Acid, use a Bronsted acid additive to protonate the product selectively.

Step-by-Step:

  • Baseline: Run IEDDA with 10 mol% Zn(OTf)2.

  • Observation: If yield plateaus at ~50%, add 10 mol% TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol) as solvent.

  • Rationale: The proton binds the pyridazine nitrogen (preventing LA coordination) but is labile enough to not destroy the tetrazine.

Module C: Heterogeneous Leaching

Symptom: "Heterogeneous" Pd/C or Pd/SiO2 works once but fails on reuse. The filtrate is colored. Diagnosis: The pyridazine is solubilizing the Pd (Leaching).

Validation Protocol: The Hot Filtration Test (Sheldon Test)

Do not assume your catalyst is heterogeneous just because it is a solid. You must prove the reaction isn't happening in the solution phase.

  • Initiate Reaction: Start your standard pyridazine coupling with solid catalyst.

  • Mid-Point Stop: At ~30% conversion (verify by LCMS), stop agitation.

  • Hot Filtration: While maintaining reaction temperature, filter the mixture rapidly through a 0.2 µm PTFE filter into a pre-heated fresh flask.

    • Critical: Do not let the solution cool, or Pd will precipitate back out, giving a false negative.

  • Monitor Filtrate: Continue stirring the catalyst-free filtrate at reaction temperature for 2 hours.

  • Analysis:

    • Scenario A: Conversion remains at 30%. -> True Heterogeneous. (Issue is likely pore blocking).[1]

    • Scenario B: Conversion increases to 50%+. -> Leaching. The active species is soluble Pd(pyridazine)x.

Fix for Leaching: Switch to anchored catalysts (e.g., Pd-S-SiO2) or use metal scavengers (QuadraPure™) post-reaction to meet ppm limits.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" precipitation indicates the ligands have dissociated, and Pd(0) has aggregated. This is irreversible. Solution: Add a stabilizer like TBAB (Tetrabutylammonium bromide) or switch to a solvent with higher coordinating ability (e.g., DMAc instead of Toluene) to stabilize the intermediate species.

Q: Can I use Copper (CuI) for Sonogashira coupling on a chloropyridazine? A: Be careful. Pyridazines chelate Cu(I) very strongly, often requiring stoichiometric Cu rather than catalytic amounts. Recommendation: Use a "Copper-Free Sonogashira" protocol (Pd-only) using XPhos and Cs2CO3 to avoid the copper sink entirely.

Q: Why does my IEDDA reaction work with electron-poor dienophiles but fail with enamines? A: Enamines are electron-rich, which is good for IEDDA, but they are also liable to hydrolysis or polymerization if the Lewis Acid is too strong. Adjustment: Switch from strong LAs (AlCl3) to milder, oxophilic LAs like Eu(fod)3 or Yb(OTf)3 .

References

  • Mechanisms of Pd Deactivation

    • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Publications.

    • Poisoning and deactivation of palladium catalysts.[2][3][4] SciSpace/Elsevier.

  • Cross-Coupling Optimization

    • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Overcoming poisoning). National Institutes of Health (PMC).

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA.[5] National Institutes of Health.[1]

    • Lewis Acid-Catalyzed Domino Inverse Electron-Demand Diels–Alder.[1][6] Organic Letters.

  • Heterogeneous Catalysis & Leaching

    • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst. ResearchGate.[1]

Sources

Validation & Comparative

Comparative Docking Guide: Pyridazine Scaffolds in Kinase & Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Pyridazine Ligands Content Type: Publish Comparison Guide

Strategic Rationale: The Pyridazine Advantage

In the landscape of nitrogen-containing heterocycles, the pyridazine scaffold (1,2-diazine) offers distinct bioisosteric advantages over its isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine).

Unlike the common pyridine or pyrimidine scaffolds found in blockbuster kinase inhibitors (e.g., Imatinib, Sorafenib), pyridazine introduces a unique electrostatic profile due to the adjacent nitrogen atoms. This N-N bond creates a high dipole moment and specific hydrogen-bonding vectors that allow for:

  • Unique Water-Bridging: The capability to engage in water-mediated H-bonds that are sterically inaccessible to 1,3- or 1,4-diazines.

  • π-Stacking Modulation: Altered electron density affects

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the ATP-binding pockets of kinases.
    

This guide objectively compares the docking performance of pyridazine derivatives against standard clinical drugs and alternative heterocyclic scaffolds, grounded in recent experimental data targeting Hsp90 , VEGFR-2 , and DNA Gyrase .

Comparative Performance Analysis

Case Study A: Pyridazine vs. Doxorubicin (Target: Hsp90)

Context: Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for tumor cell survival. Standard inhibitors like Doxorubicin (DOX) often suffer from cardiotoxicity.[1] A recent study (2025) compared novel aryl hydrazonal pyridazine derivatives against DOX.

Data Synthesis: The pyridazine derivative 2S-13 demonstrated superior binding affinity compared to the standard drug Doxorubicin within the N-terminal ATP-binding pocket.

LigandBinding Energy (

)
Key Interactions (Hsp90 ATP Site)Biological Outcome (IC

)
Pyridazine (2S-13) -9.8 kcal/mol Strong H-bonds with Asp93, Asn51 ; Hydrophobic interactions with Val53, Met98 .High potency; Lower toxicity than DOX.[1][2]
Doxorubicin (Std) -8.2 kcal/molModerate H-bonding; steric clashes observed in deep pocket.High potency but associated with off-target cardiotoxicity.

Insight: The pyridazine scaffold allowed 2S-13 to penetrate deeper into the hydrophobic sub-pocket, stabilizing the complex more effectively than the bulky anthracycline core of Doxorubicin [1].

Case Study B: Pyridazine vs. Ciprofloxacin (Target: DNA Gyrase)

Context: Bacterial resistance necessitates new scaffolds. Pyridazine derivatives were docked against E. coli DNA Gyrase B (PDB: 4KFG) and compared to the fluoroquinolone standard, Ciprofloxacin.

Data Synthesis: While Ciprofloxacin relies heavily on the quinolone core for stacking, the pyridazine derivatives utilized the 1,2-diazine nitrogen pair to anchor the molecule via distinct H-bond networks.

LigandBinding AffinityInteraction ProfileAntibacterial Activity (MIC)
Pyridazine (3f) High Affinity (Overlay with co-crystal)Direct H-bond to Asp73 ;

-cation interaction with Arg76 .
0.89 µg/mL (Superior to Chloramphenicol)
Ciprofloxacin High AffinityClassic water-bridge to Ser1084 and Mg

coordination.
0.01-0.5 µg/mL (Standard of Care)
Chloramphenicol Moderate AffinityLimited hydrophobic contacts compared to pyridazine.2.0 - 8.0 µg/mL

Insight: The pyridazine derivative 3f achieved sub-micromolar potency (MIC 0.89 µg/mL) by mimicking the key aspartate interactions of the quinolone class but utilizing a distinct chemical space, potentially bypassing specific resistance mechanisms [2].

Technical Protocol: Self-Validating Docking Workflow

To ensure "Trustworthiness" and reproducibility, this protocol enforces a Redocking Validation step. You must prove the software can reproduce the crystal pose before docking new ligands.

Phase 1: System Preparation
  • Protein Retrieval: Download target structure (e.g., VEGFR-2, PDB ID: 4ASD) from RCSB PDB.

  • Clean-up: Remove water molecules (unless catalytic), metal ions (keep if structural, e.g., Mg2+ in Gyrase), and co-factors.

  • Protonation: Add polar hydrogens using tools like AutoDock Tools or Maestro Protein Preparation Wizard. Assign Gasteiger charges.

Phase 2: The "Self-Validation" Loop (Mandatory)

Before docking your pyridazine library, you must validate the grid box.

  • Extract: Isolate the co-crystallized native ligand from the PDB file.

  • Redock: Dock this native ligand back into the prepared protein using your defined grid parameters.

  • Measure RMSD: Calculate the Root Mean Square Deviation between the docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       2.0 Å.
      
    • Fail: Re-adjust grid center or size; check protonation states.

Phase 3: Pyridazine Library Docking
  • Ligand Prep: Generate 3D conformers of pyridazine derivatives. Minimize energy (MMFF94 force field).

  • Execution: Run docking (e.g., AutoDock Vina, Glide XP). Set exhaustiveness = 8 (or higher).

  • Analysis: Filter poses by

    
     (binding energy) and visual inspection of N-N bond interactions (e.g., is the pyridazine nitrogen accepting an H-bond from the hinge region?).
    

Visualizations

Diagram 1: Self-Validating Docking Workflow

This flowchart illustrates the critical "Redocking Validation" loop required to establish scientific integrity before generating new data.

DockingWorkflow Start Start: Select PDB Target Prep Protein & Ligand Prep (Add H, Charges) Start->Prep Extract Extract Native Ligand Prep->Extract Redock Redock Native Ligand (Validation Step) Extract->Redock CalcRMSD Calculate RMSD Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Fail Adjust Grid/Params Decision->Fail No DockLib Dock Pyridazine Library Decision->DockLib Yes (Validated) Fail->Redock Analyze Analyze Interactions (H-bonds, Pi-Stacking) DockLib->Analyze

Caption: Standardized docking workflow emphasizing the mandatory RMSD validation loop.

Diagram 2: Pyridazine Interaction Logic (Kinase Hinge)

This diagram conceptualizes how the pyridazine scaffold interacts within a typical Kinase ATP-binding pocket (e.g., VEGFR-2 or Hsp90), contrasting it with a generic carbon scaffold.

InteractionMap cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Thr/Met) Water Conserved Water Pyridazine Pyridazine Scaffold (N-N Bond) Pyridazine->Hinge H-Bond Acceptor (N1/N2) Pyridazine->Water Water-Mediated H-Bond SideChain Aryl Substituent SideChain->Gatekeeper Hydrophobic/VdW

Caption: Interaction map showing Pyridazine's dual capability for direct and water-mediated H-bonds.[3]

References

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. (2025). Link

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. ResearchGate. (2025).[4] Link

  • Pyridazine Derivatives Showed Potent Anticancer Activity and Exhibited the Highest Inhibition in the VEGFR Kinase Assay. ResearchGate. (2024). Link

  • Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. IJDDT. (2025). Link

Sources

A Head-to-Head Comparison of Pyridazine and Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – February 3, 2026 – In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a drug candidate. Among the myriad of nitrogen-containing heterocycles, pyridazine and quinoline have emerged as privileged structures, each forming the foundation of numerous biologically active compounds. This guide provides a comprehensive, head-to-head comparison of pyridazine and quinoline derivatives, offering insights into their synthesis, physicochemical properties, and biological performance to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

At a Glance: Pyridazine vs. Quinoline

FeaturePyridazineQuinoline
Structure Six-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazine)Bicyclic aromatic ring system composed of a benzene ring fused to a pyridine ring
Key Physicochemical Properties High dipole moment, good hydrogen bonding capacity, generally higher water solubilityMore lipophilic, weaker base than pyridine, subject to π-π stacking interactions
Synthetic Accessibility Commonly synthesized from 1,4-dicarbonyl compounds and hydrazine derivativesMultiple classic named reactions (e.g., Skraup, Friedländer, Combes) provide diverse synthetic routes
Prominent Biological Activities Anticancer, antimicrobial, anti-inflammatory, cardiovascular, and CNS effects[1]Anticancer, antimalarial, antimicrobial, anti-inflammatory, and kinase inhibitory activities[2][3]

The Chemist's Perspective: Synthesis and Functionalization

The synthetic tractability of a scaffold is a cornerstone of drug discovery, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. Both pyridazine and quinoline offer robust and versatile synthetic pathways.

Crafting the Pyridazine Core

The construction of the pyridazine ring system frequently relies on the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. This approach allows for the introduction of various substituents on the pyridazine ring, influencing its electronic and steric properties.

G cluster_pyridazine Pyridazine Synthesis diketone 1,4-Dicarbonyl Compound condensation Condensation diketone->condensation hydrazine Hydrazine Derivative hydrazine->condensation dihydropyridazine Dihydropyridazine Intermediate condensation->dihydropyridazine oxidation Oxidation dihydropyridazine->oxidation pyridazine Substituted Pyridazine oxidation->pyridazine

Caption: General workflow for the synthesis of pyridazine derivatives.

The Rich Tradition of Quinoline Synthesis

The synthesis of quinoline derivatives is well-established in organic chemistry, with several named reactions providing reliable access to this scaffold. These methods often involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

G cluster_quinoline Quinoline Synthesis (Skraup Reaction) aniline Aniline michael Michael Addition aniline->michael glycerol Glycerol acid H2SO4 glycerol->acid Dehydration acrolein Acrolein Formation acid->acrolein oxidant Oxidizing Agent oxidation Oxidation oxidant->oxidation acrolein->michael cyclization Cyclization & Dehydration michael->cyclization cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline

Caption: Simplified workflow of the Skraup synthesis for quinoline derivatives.

Head-to-Head in the Arena of Biological Activity

While both pyridazine and quinoline derivatives exhibit a broad spectrum of biological activities, a closer examination of experimental data reveals nuances in their performance against specific therapeutic targets.

The Fight Against Cancer

Both scaffolds have yielded potent anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Comparative Anticancer Activity Data (IC50 in µM)

Compound TypeTarget Cell LinePyridazine Derivative ExampleIC50 (µM)Quinoline Derivative ExampleIC50 (µM)Reference
Kinase InhibitorPC-3 (Prostate)Pyridazine-based PIM-1 inhibitor-Quinoline-pyridine hybrid-[1]
Topoisomerase InhibitorVarious--Quinoline-based topoisomerase inhibitor-[4]
AntiproliferativeMCF-7 (Breast)--Pyrano[3,2-c]quinoline analogueModerate to Strong[5]
AntiproliferativeHep-G2 (Liver)--Pyrano[3,2-c]quinoline analogueModerate to Strong[5]

It is important to note that direct comparative studies are limited, and the potency of a compound is highly dependent on its specific substitution pattern. However, quinoline derivatives have a more extensive history in anticancer drug development, with several approved drugs and clinical candidates.[2][3]

Featured Signaling Pathway: VEGFR-2 Inhibition

Many quinoline-based anticancer agents function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoline derivatives.

The Battle Against Microbes

Both pyridazine and quinoline derivatives have demonstrated significant potential as antimicrobial agents. The quinoline scaffold, in particular, is the basis for the well-known fluoroquinolone class of antibiotics.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound TypeBacterial StrainPyridazine Derivative ExampleMIC (µg/mL)Quinoline Derivative ExampleMIC (µg/mL)Reference
AntibacterialS. aureus--Oxazino quinoline derivative0.125-16[7]
AntibacterialE. coli--Oxazino quinoline derivative0.125-16[7]
AntifungalC. albicans--Quinoline hydrazone0.49-0.98[8]
AntitubercularM. tuberculosis--Quinoline hydrazone0.39-0.78[8]

The data suggests that both scaffolds can be tailored to exhibit potent activity against a range of microbial pathogens. The choice between them may depend on the specific microbial target and the desired spectrum of activity.

Experimental Protocols: A Guide to Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.

Assessing Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Treat cells with various concentrations of the test compounds (pyridazine or quinoline derivatives) and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.[9]

  • Incubation: Incubate for 2 to 4 hours, allowing viable cells to convert the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Determining Antimicrobial Potency: The MIC Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Broth Microdilution MIC Assay Protocol:

  • Preparation of Antimicrobial Solutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension, except for the sterility control wells.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Conclusion and Future Directions

Both pyridazine and quinoline scaffolds offer fertile ground for the discovery of new therapeutic agents. Quinoline derivatives have a more established track record, particularly in the fields of anticancer and antimalarial drug discovery. However, the unique physicochemical properties of the pyridazine ring present exciting opportunities for the development of novel compounds with improved pharmacological profiles.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired ADME (absorption, distribution, metabolism, and excretion) properties, and the synthetic feasibility of the target molecules. Future research should focus on direct, head-to-head comparative studies of pyridazine and quinoline derivatives against a wider range of biological targets to fully elucidate their respective strengths and weaknesses. Such studies will be invaluable in guiding the rational design of the next generation of heterocyclic drugs.

References

  • El-Damasy, D. et al. (2025). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Heterocyclic Chemistry.
  • Mechanism of action for anticancer efficacy of synthesized quinoline deriv
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). MDPI.
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. (2021). Organic Chemistry Research.
  • VEGFR-2 inhibitor. Wikipedia.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PubMed Central.
  • MTT assay protocol. Abcam.
  • EGFR Kinase Assay.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PubMed Central.
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). PubMed Central.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2025).
  • Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2018).
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
  • MTT Cell Proliferation Assay.
  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group.
  • VEGF R2 Signaling P
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2020). PubMed Central.
  • VEGF Signaling P
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2023). MDPI.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). MDPI.
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
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  • MTT Cell Assay Protocol.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2019). PubMed Central.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. (2009).
  • Antimicrobial Susceptibility Testing. Apec.org.
  • MTT Proliferation Assay Protocol. (2025).
  • EGFR Assays & Drug Discovery Services. Reaction Biology.

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(Pyridazin-3-yl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

2-(Pyridazin-3-yl)malononitrile is a high-potency nitrogenous heterocycle containing an active methylene group flanked by two nitrile moieties. While valuable as a drug scaffold (often used in Knoevenagel condensations to synthesize fused heterocycles), it presents a dual-hazard profile: Acute Toxicity (cyanide generation potential) and Chemical Reactivity (polymerization/hydrolysis).

Immediate Hazard Directive
  • CYANIDE PRECURSOR: Under acidic conditions (

    
    ) or thermal decomposition, the malononitrile moiety can hydrolyze to release Hydrogen Cyanide (
    
    
    
    ) gas.
  • AQUATIC TOXICITY: This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2][3][4] Zero discharge to drains is permitted.

  • INCOMPATIBILITY: Strictly segregate from strong acids and strong oxidizers.[3]

Part 2: Technical Justification & Mechanism[2]

To handle this chemical safely, one must understand the underlying chemistry dictating its disposal.

The Acid-Lability Risk

The methylene protons in malononitrile derivatives are highly acidic (


). In the presence of strong acids, protonation can accelerate hydrolysis of the nitrile groups (

) to amides and carboxylic acids. If this hydrolysis is incomplete or uncontrolled, free cyanide ions (

) can be liberated, which instantly convert to volatile

gas in an acidic medium.
The Polymerization Risk

The active methylene group makes this compound susceptible to base-catalyzed polymerization. While we keep waste streams basic to trap cyanide, excessively high pH (>12) combined with heat can trigger exothermic polymerization.

Operational Implication: Waste solutions should be maintained at a moderately basic pH (pH 9–11) to prevent HCN evolution without triggering violent polymerization.

Part 3: Waste Stream Segregation & Packaging

Effective disposal begins at the bench. You must segregate this waste into a specific stream to prevent cross-reaction in the central waste facility.

Segregation Protocol
ParameterRequirementScientific Rationale
Primary Stream Cyanide-Bearing Organic Waste Distinguishes from standard organic solvents; alerts waste handlers to HCN potential.
pH Control Adjust to pH 9 – 11 Keeps any free cyanide in non-volatile ionic form (

) rather than gaseous

.
Compatible Solvents Ethanol, DMSO, Water (Basic)Stable matrices that do not react with the nitrile group.
STRICTLY PROHIBITED Acids (HCl,

)
LETHAL RISK: Generates Hydrogen Cyanide gas immediately.
STRICTLY PROHIBITED Strong Oxidizers (Peroxides) Risk of explosive oxidation of the nitrogen-rich pyridazine ring.

Part 4: Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 2-(Pyridazin-3-yl)malononitrile, ensuring all chemical states are handled correctly.

DisposalProtocol Start Waste Generation: 2-(Pyridazin-3-yl)malononitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved Bagging Double Bag in Heavy Duty Polyethylene SolidWaste->Bagging pHCheck Check pH LiquidWaste->pHCheck Container Transfer to HDPE Container Label: 'TOXIC - CYANIDE POTENTIAL' Bagging->Container Acidic Acidic (pH < 7) pHCheck->Acidic Risk of HCN Basic Basic (pH > 7) pHCheck->Basic Stable Adjust Slowly Adjust to pH 10 (Use dilute NaOH) Acidic->Adjust CAUTION: Fume Hood Basic->Container Adjust->Basic Final Transfer to EHS for Incineration Container->Final

Figure 1: Decision matrix for the safe segregation and packaging of malononitrile derivative waste.

Part 5: Detailed Procedures

Protocol A: Handling Solid Waste
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P100 particulate respirator if working outside a fume hood.

  • Collection: Do not sweep dry dust. Use a damp paper towel or chemically compatible absorbent pad to wipe up powder to prevent aerosolization.

  • Packaging: Place the solid waste (and contaminated wipes) into a clear polyethylene bag. Seal it with tape. Place this bag into a second bag (double containment).

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Solid Toxic Waste: 2-(Pyridazin-3-yl)malononitrile. Potential Cyanide Generator."

Protocol B: Handling Liquid Waste (Reaction Mixtures)
  • Quenching: If the material is in a reaction mixture containing reagents, quench carefully.

  • pH Adjustment (Critical):

    • Test the pH of the solution.

    • If acidic, place the container in an ice bath inside a fume hood.

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate until the pH reaches 9–10. Do not overshoot to pH 14 to avoid polymerization heat.

  • Container: Pour into a dedicated HDPE (High-Density Polyethylene) waste carboy. Glass is acceptable but breakage poses a higher risk for cyanide spills.

  • Storage: Store the carboy in secondary containment, away from any acid waste streams.

Protocol C: Emergency Spill Response
  • Minor Spill (< 10g/10mL):

    • Evacuate the immediate area.[1][4]

    • Don full PPE.[2][4][5]

    • Cover liquid spills with a commercial Cyanide Spill Absorbent (or absorbent clay/vermiculite if specific kits are unavailable).

    • Scoop into a pail.

    • Clean the surface with a mild alkaline solution (1% NaOH) to neutralize traces.

    • Do not use bleach directly on the concentrated chemical, as this can cause exothermic reactions or form toxic chloramines/cyanogen chloride depending on the exact conditions.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Cyanide Exposure and Control. United States Department of Labor. [Link]

  • PubChem. (n.d.). Malononitrile - Safety and Hazards. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.